6-Hydroxy-4-methylpyridin-2(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)7-6(9)3-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVYGVVMBYCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196892 | |
| Record name | 2,6-Dihydroxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-16-8 | |
| Record name | 6-Hydroxy-4-methyl-2-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxy-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXY-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0NNM04DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Purification of 6-Hydroxy-4-methylpyridin-2(1H)-one by Recrystallization
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxy-4-methylpyridin-2(1H)-one is a pivotal building block in the synthesis of novel therapeutic agents and advanced materials. The purity of this intermediate is paramount, as contaminants can compromise reaction yields, biological activity, and the safety profile of final products. Recrystallization is a robust and scalable purification technique that leverages solubility differences to isolate the target compound in a highly pure crystalline form. This guide provides a comprehensive, scientifically grounded framework for developing and executing an effective recrystallization protocol for this compound, addressing solvent selection, procedural steps, troubleshooting, and characterization of the final product.
The Imperative of Purity in Synthesis
In the realm of drug discovery and development, the integrity of a synthetic pathway is only as strong as its weakest link. For a versatile precursor like this compound, which serves as a cornerstone for various heterocyclic compounds, achieving high purity is not merely a matter of good practice but a critical determinant of success.[1][2][3] Impurities can act as catalysts for unwanted side reactions, inhibit desired transformations, or carry over into the final active pharmaceutical ingredient (API), leading to unforeseen toxicological effects. Recrystallization offers a powerful method to mitigate these risks by selectively isolating the desired compound from a complex mixture.[4][5][6]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The core concept involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while impurities remain dissolved in the surrounding solution (mother liquor).[7][8]
The success of this technique is contingent on the careful selection of a solvent, a process guided by the "like dissolves like" principle, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[9] For this compound, a molecule with both polar (hydroxyl and amide groups) and non-polar (methyl group and pyridine ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often optimal.
Figure 1: A conceptual diagram illustrating the interplay between solvent properties and compound characteristics in recrystallization.
Strategic Solvent Selection
The choice of solvent is the most critical variable in the recrystallization of this compound. An ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10]
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Water | 100 | High | The presence of hydrogen bond donors and acceptors in the target molecule suggests good solubility in hot water.[11] |
| Ethanol | 78 | Medium-High | A versatile solvent for many organic compounds with moderate polarity. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point, which can be advantageous for drying.[9] |
| Isopropanol | 82 | Medium | Offers a different polarity profile that might be beneficial for specific impurity profiles. |
| Ethyl Acetate | 77 | Medium-Low | Can be effective in a mixed solvent system with a more polar solvent.[12] |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point may limit the temperature differential for solubility.[9] |
Experimental Protocol for Solvent Screening:
-
Place a small, known amount of the crude solid (e.g., 50 mg) in a series of test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing solubility.
-
For solvents that do not dissolve the solid at room temperature, gently heat the mixture while adding more solvent until the solid dissolves. Note the volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of pure-looking crystals.
A Step-by-Step Guide to Recrystallization
This protocol outlines a robust procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated carbon (optional, for colored impurities)
Figure 2: The experimental workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the selected solvent in a separate flask. Add the hot solvent portion-wise to the crude solid with stirring and heating until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Common Issues
Oiling Out: This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[14][15][16][17] To remedy this, reheat the solution, add more solvent, and allow for slower cooling.[13][15][16]
Poor Crystal Yield: This is often due to using an excessive amount of solvent.[16] The solvent can be partially evaporated to concentrate the solution before attempting crystallization again.
No Crystal Formation: If crystals do not form, it may be due to supersaturation. Scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.[16]
Purity Assessment of the Final Product
The purity of the recrystallized this compound should be verified using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Confirmation
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity | A sharp melting point range close to the literature value (approximately 195-198 °C).[11] |
| NMR Spectroscopy | Confirm structure and identify impurities | Spectra should be consistent with the known structure and free of impurity signals.[3][18] |
| IR Spectroscopy | Identify functional groups | The spectrum should show characteristic peaks for O-H, N-H, and C=O bonds.[3][18] |
| HPLC/TLC | Detect and quantify impurities | A single spot or peak indicates high purity.[6][19] |
Conclusion
The purification of this compound by recrystallization is a cornerstone technique for ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. A methodical approach to solvent selection, combined with a meticulous execution of the recrystallization protocol, will consistently yield a product of high purity. This guide provides the fundamental knowledge and practical steps necessary for researchers and drug development professionals to master this essential purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. quora.com [quora.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. reddit.com [reddit.com]
- 18. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectral analysis of 6-Hydroxy-4-methylpyridin-2(1h)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Hydroxy-4-methylpyridin-2(1H)-one
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the interpretation of chemical shifts, coupling patterns, and peak assignments, grounded in the fundamental principles of NMR and the unique tautomeric nature of the molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their scientific endeavors.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridinone derivative. Compounds within this class are notable as intermediates in the synthesis of pharmacologically active molecules, including potential anti-HIV agents.[2] Accurate and unambiguous structural elucidation is paramount for ensuring the identity and purity of such intermediates. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed map of the proton and carbon framework of a molecule.[3]
A critical aspect of the pyridinone core is its capacity for tautomerism, an equilibrium between structural isomers. This phenomenon directly influences the observed NMR spectrum, making a thorough understanding of the molecule's behavior in solution essential for correct spectral interpretation.[4][5]
Tautomeric Landscape in Solution
This compound can theoretically exist in multiple tautomeric forms. The equilibrium between these forms is often highly dependent on the solvent environment.[6][7] However, for many pyridinone systems, the 2-pyridone form is the predominant species in solution.[5] The analysis that follows is based on this most stable tautomer.
Caption: Tautomeric equilibrium of the title compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and multiplicity (splitting pattern), which provides information about neighboring protons.[3]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound shows four distinct signals, consistent with the proposed predominant structure. The data presented here is referenced from literature values obtained in a deuterated chloroform (CDCl₃) solvent.[2][8]
-
Methyl Protons (CH₃): A sharp singlet is observed at approximately δ 2.07 ppm . Its integration corresponds to three protons. The singlet multiplicity arises because there are no adjacent protons to cause splitting. Its upfield position is characteristic of methyl protons attached to an sp²-hybridized carbon of the pyridinone ring.
-
Ring Protons (H-3 & H-5): Two singlets are observed in the olefinic region at δ 5.59 ppm and δ 5.34 ppm . Each integrates to one proton. These signals are assigned to the H-3 and H-5 protons, respectively. Their appearance as singlets indicates a lack of significant coupling to each other, which is common for protons separated by four bonds in such a ring system. The chemical shift values are indicative of protons on a conjugated, electron-rich ring system.
-
Labile Protons (OH & NH): Two broad singlets appear far downfield at δ 10.40 ppm and δ 10.99 ppm . These are assigned to the hydroxyl (OH) and amide (NH) protons, respectively.[2][8] Their downfield chemical shifts are a result of deshielding due to the electronegativity of the attached oxygen and nitrogen atoms, as well as potential involvement in hydrogen bonding. These signals typically appear broad and their positions can be highly sensitive to solvent, concentration, and temperature. Their identity can be confirmed experimentally by adding a drop of deuterium oxide (D₂O) to the NMR tube; the OH and NH protons will exchange with deuterium, causing their signals to disappear from the spectrum.
Summary of ¹H NMR Data
| Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| CH₃ | 2.07 ppm | Singlet (s) | 3H |
| H-5 | 5.34 ppm | Singlet (s) | 1H |
| H-3 | 5.59 ppm | Singlet (s) | 1H |
| OH | 10.40 ppm | Singlet (s, broad) | 1H |
| NH | 10.99 ppm | Singlet (s, broad) | 1H |
| Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8] |
¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in a molecule. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of the atoms attached to it.[1]
Interpretation of the ¹³C NMR Spectrum
The molecule possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected and observed in its ¹³C NMR spectrum.
-
Methyl Carbon (CH₃): The most upfield signal at δ 18.5 ppm is assigned to the methyl carbon. Its high shielding (upfield shift) is characteristic of an sp³-hybridized carbon.[8]
-
Ring Carbons (C-3, C-5): The signals at δ 95.7 ppm and δ 98.2 ppm are assigned to C-5 and C-3, respectively. These sp²-hybridized carbons are significantly more deshielded than the methyl carbon.
-
Ring Carbons (C-4, C-6): The signals at δ 164.8 ppm and δ 145.9 ppm are attributed to the C-4 and C-6 carbons. Their downfield shifts are due to the direct attachment of electronegative oxygen atoms, which withdraw electron density and deshield the carbon nuclei.
-
Carbonyl Carbon (C-2): The most downfield signal at δ 167.6 ppm is assigned to the C-2 carbonyl carbon. Carbonyl carbons are characteristically found at the low-field end of the spectrum (>160 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[2][8]
Summary of ¹³C NMR Data
| Assignment | Chemical Shift (δ) in CDCl₃ |
| CH₃ | 18.5 ppm |
| C-5 | 95.7 ppm |
| C-3 | 98.2 ppm |
| C-6 | 145.9 ppm |
| C-4 | 164.8 ppm |
| C-2 (C=O) | 167.6 ppm |
| Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8] |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for the analysis of organic compounds like this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to minimize overlapping signals between the solvent and the analyte.[9]
-
Vortex the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
Subsequently, load the appropriate parameters for a proton-decoupled ¹³C NMR experiment and acquire the spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃).[11]
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Caption: A generalized workflow for NMR spectral acquisition.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive structural characterization of this compound. The number of signals, their chemical shifts, multiplicities, and integrations in the respective spectra are all in excellent agreement with the predominant pyridinone tautomer. This guide demonstrates the logical workflow—from understanding molecular properties like tautomerism to detailed spectral interpretation and experimental execution—that underpins the use of NMR as a cornerstone of chemical analysis in research and development.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chemtube3d.com [chemtube3d.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. d-nb.info [d-nb.info]
- 7. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
IR and mass spectrometry data for 6-Hydroxy-4-methylpyridin-2(1h)-one
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-4-methylpyridin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction
This compound (C₆H₇NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its pyridinone core serves as a versatile scaffold in the synthesis of various therapeutic agents, including potential inhibitors of HIV-1 reverse transcriptase.[1][2] A precise understanding of its molecular structure is paramount for its application, and this is achieved through rigorous spectroscopic analysis. This guide provides an in-depth examination of the infrared (IR) and mass spectrometry (MS) data for this compound, offering field-proven insights into data interpretation, experimental design, and the causal logic behind analytical choices. The structural integrity of this molecule is confirmed through a self-validating system where IR and MS data provide complementary and corroborative evidence.
The spectroscopic identity of this compound is intrinsically linked to its tautomeric nature. The molecule exists in equilibrium between its keto (-one) and enol (-ol) forms. This phenomenon profoundly influences its vibrational modes and fragmentation patterns, making a detailed analysis essential for unambiguous characterization.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.[3] For a molecule like this compound, IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O), hydroxyl (O-H), amine (N-H), and carbon-hydrogen (C-H) bonds, and provides critical insights into the prevalent tautomeric form.[3]
Causality of Spectral Features: The Role of Tautomerism and Hydrogen Bonding
The structure of this compound allows for keto-enol tautomerism. The equilibrium between these forms dictates the observed IR spectrum. The pyridin-2(1H)-one form, featuring a carbonyl group, is generally the more stable and predominant tautomer. Furthermore, the presence of both N-H and O-H groups leads to significant intermolecular hydrogen bonding in the solid state, which broadens the stretching frequency bands of these groups.[1]
Quantitative IR Data and Peak Assignments
The following table summarizes the key experimental IR absorption bands for solid-phase this compound and their corresponding assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3296 | Broad | O-H and N-H Stretching: The broadness is indicative of strong intermolecular hydrogen bonding.[1][2] |
| 3094 | Medium | Aromatic/Vinylic C-H Stretching: Corresponds to the C-H bonds on the pyridinone ring.[1][2] |
| 2891 | Medium | Aliphatic C-H Stretching: Represents the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group.[1][2] |
| 1640 | Strong | C=O Stretching (Amide I): A strong, characteristic absorption for the cyclic amide (lactam) carbonyl group.[1][2][3] |
| 1600 - 1450 | Strong | C=C Aromatic Stretching: Vibrations originating from the fused ring system.[3] |
Experimental Protocol: KBr Pellet Method for FTIR Analysis
The Potassium Bromide (KBr) pellet method is a traditional and reliable technique for obtaining high-quality IR spectra of solid samples. KBr is used as the matrix because it is transparent in the mid-IR range (4000-400 cm⁻¹).[3]
Step-by-Step Protocol:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die.
-
Pressing: Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded beforehand for automatic subtraction.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides two critical pieces of information for structure elucidation: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern.[4][5]
Molecular Ion and Fragmentation Causality
For this compound, with a molecular formula of C₆H₇NO₂, the exact mass is 125.0477 g/mol .[6] In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking off an electron to form a molecular ion (M⁺˙) with an m/z corresponding to the molecular weight.[5][7] The residual energy from this process causes the molecular ion to break apart into smaller, characteristic fragment ions.[7] The stability of these fragments dictates the observed fragmentation pathway and the relative intensities of the peaks in the mass spectrum.[5]
Quantitative MS Data and Fragmentation Analysis
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragment ion.
| m/z Value | Relative Intensity (%) | Ion Assignment |
| 125 | 100 | [M]⁺˙: Molecular Ion.[1][2] |
| 97 | 16 | [M - CO]⁺˙: Fragment from the loss of a neutral carbonyl group (28 Da).[1][2] |
The most significant fragmentation event is the loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring. This is a common fragmentation pathway for cyclic amide structures.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Introduction: The Significance of 6-Hydroxy-4-methylpyridin-2(1H)-one in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Hydroxy-4-methylpyridin-2(1H)-one
This compound, a pyridinone derivative, serves as a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] These compounds are pivotal in the development of antiretroviral drugs for combating the human immunodeficiency virus (HIV).[1][2] The efficacy and specificity of drug candidates are profoundly influenced by their three-dimensional structure and intermolecular interactions. Therefore, a detailed understanding of the solid-state structure of this precursor is paramount for rational drug design and the development of potent anti-HIV agents.[1][2]
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound, delving into the experimental methodology, the resulting crystal structure, and the critical insights derived from its supramolecular architecture. The focus is not only on the results but on the rationale behind the experimental choices, offering a deeper understanding for researchers in crystallography, medicinal chemistry, and drug development.
Part 1: Synthesis and Crystallization—Forging the Foundation
A robust and reproducible method for obtaining high-quality single crystals is the bedrock of any crystallographic analysis.[3] The quality of the crystal directly dictates the resolution and reliability of the final structure.
Experimental Protocol: Synthesis
The synthesis of this compound was achieved through the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[1]
Step-by-Step Protocol:
-
Reactant Preparation: 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in a 500 ml round-bottom flask equipped with a magnetic stirrer.[1]
-
Reaction Medium: 350 ml of 1 N hydrochloric acid is added to the flask.[1]
-
Reaction Conditions: The mixture is stirred at reflux for 72 hours.[1]
-
Product Isolation: As the reaction proceeds, this compound precipitates as a white solid. The solid is then collected. This method yields a high purity product (6.2 g, 99% yield) with a melting point of 273–275 °C.[1]
Scientist's Insight: The choice of acidic hydrolysis is a standard and effective method for converting the ethyl ester starting material to the desired pyridinone. Refluxing for an extended period (72 hours) ensures the complete conversion, maximizing the yield of the final product. The precipitation of the product directly from the reaction mixture simplifies purification, as the desired compound is less soluble in the acidic aqueous medium than the starting material or byproducts.
Experimental Protocol: Crystallization
The generation of diffraction-quality crystals was accomplished by slow evaporation.[1]
Step-by-Step Protocol:
-
Solution Preparation: 100 mg of the synthesized this compound is dissolved in 10 ml of a methanol-diethyl ether mixture (1:1, v/v).[1]
-
Crystallization: The solution is placed in a glass vial and allowed to stand undisturbed at room temperature.[1]
-
Crystal Growth: Over a period of 7 days, the solvent slowly evaporates, leading to the formation of crystals suitable for X-ray diffraction.[1]
-
Harvesting: The formed crystals are isolated by filtration.[1]
Scientist's Insight: The selection of the solvent system is the most critical variable in crystallization. Methanol is a polar solvent capable of dissolving the pyridinone through hydrogen bonding. Diethyl ether is a less polar, more volatile solvent. By creating a binary solvent system, the initial solubility is high, but as the more volatile diethyl ether evaporates, the solution becomes progressively enriched in methanol, slowly reducing the compound's solubility and promoting the gradual, ordered growth of single crystals. This slow evaporation technique is favored for its simplicity and effectiveness in producing high-quality crystals without the need for complex equipment.
Part 2: X-ray Diffraction—Illuminating the Atomic Landscape
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[3]
Experimental Workflow: Data Collection and Refinement
The following diagram outlines the key stages of the X-ray diffraction experiment, from data collection to structure solution.
Caption: Workflow for X-ray diffraction analysis.
Scientist's Insight:
-
Choice of Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice for small-molecule crystallography. Its wavelength provides a good balance, offering sufficient resolution to accurately determine atomic positions and thermal parameters for organic molecules.
-
Data Collection Instrument: A Bruker P4 diffractometer, a reliable four-circle goniometer, was used for precise orientation of the crystal and comprehensive data collection.[1]
-
Absorption Correction: An absorption correction using ψ-scans was applied.[1][2] This is a crucial step to account for the absorption of X-rays by the crystal itself, which can otherwise introduce systematic errors into the measured reflection intensities. The correction ensures the data's accuracy.
-
Structure Solution and Refinement: The structure was solved using direct methods, a powerful computational approach for determining initial phases from the diffraction intensities. This was followed by full-matrix least-squares refinement, an iterative process that adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a highly accurate final structure.[4]
Part 3: The Crystal Structure of this compound
The analysis of the diffraction data provides a detailed three-dimensional model of the molecule and reveals how these molecules are arranged within the crystal lattice.
Crystallographic Data Summary
The key parameters defining the crystal structure are summarized in the table below.[1][2]
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂ |
| Molecular Weight (Mr) | 125.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7082 (5) |
| b (Å) | 12.2988 (8) |
| c (Å) | 10.0418 (7) |
| β (°) | 91.303 (7) |
| Volume (ų) | 581.32 (8) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | 0.050 |
Molecular Structure and Supramolecular Assembly
The most insightful aspect of a crystal structure is often not the individual molecule but the network of intermolecular interactions that dictate its packing. In the case of this compound, hydrogen bonding is the dominant force.
The crystal structure reveals two distinct and significant intermolecular hydrogen bonds:
-
An N—H···O bond between the pyridinone nitrogen (N1) of one molecule and the keto oxygen (O1) of a neighboring molecule.[1][2]
-
An O—H···O bond between the hydroxyl group (at position 6) of one molecule and the same keto oxygen (O1) of another molecule.[1][2]
These interactions link the molecules into a cohesive, layered structure.
Caption: Key hydrogen bonds in the crystal lattice.
This network of hydrogen bonds organizes the molecules into a zigzag array along the[1] crystallographic direction, and these arrays then form layers parallel to the ab plane.[1][2]
Scientist's Insight and Implications for Drug Development: The hydrogen bonding pattern is of critical importance for drug development professionals. The pyridinone core demonstrates its ability to act as both a hydrogen bond donor (via the N-H and O-H groups) and a hydrogen bond acceptor (via the C=O group). This dual functionality is a key feature for molecular recognition at the active site of a biological target, such as the reverse transcriptase enzyme.
The observed strong O—H···O interaction (2.609 Å) and N—H···O interaction (2.835 Å) highlight the key pharmacophoric features of this scaffold.[1] When designing more complex derivatives, chemists can leverage this intrinsic hydrogen-bonding capability to achieve tight and specific binding to a target protein. Understanding this solid-state arrangement provides a validated, low-energy conformation that can be used as a reliable starting point for computational modeling and the design of new analogues with enhanced activity.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure and reveals a robust, hydrogen-bonded supramolecular assembly. The detailed experimental protocols and the rationale behind them offer a template for the characterization of similar heterocyclic compounds. For researchers in drug discovery, this structural data is not merely descriptive; it is prescriptive, offering fundamental insights into the key intermolecular interactions that can be exploited to design future generations of potent therapeutics.
References
The Solvent's Influence: A Technical Guide to the Tautomerism of 6-Hydroxy-4-methylpyridin-2(1H)-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the tautomeric equilibrium of 6-Hydroxy-4-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide elucidates the theoretical underpinnings of its tautomerism, the profound influence of the solvent environment, and the experimental methodologies for its characterization.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and, crucially, its binding affinity to biological targets. This compound, a substituted pyridinone, is a scaffold found in various biologically active molecules, including potential anti-HIV agents.[1] A thorough understanding of its tautomeric behavior is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for optimizing its interactions with target macromolecules.
Theoretical Framework: The Tautomers of this compound
This compound can exist in several tautomeric forms, with the equilibrium primarily involving the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. Additionally, the presence of the 6-hydroxy group introduces the possibility of a quinonoid-like tautomer. The principal tautomeric equilibrium is depicted below.
Caption: Principal tautomeric forms of this compound.
The position of this equilibrium is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and, most significantly, the surrounding solvent environment. Generally, for 2-hydroxypyridine/2-pyridone systems, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more stable in the gas phase and non-polar solvents.[2][3] This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.
The Role of the Solvent: A Deeper Dive
The solvent's ability to influence the tautomeric equilibrium can be rationalized by considering its specific and non-specific interactions with the solute molecules. Empirical solvent parameters, such as the Kamlet-Taft and Catalan parameters, provide a quantitative framework for understanding these interactions.
-
Kamlet-Taft Parameters : This model dissects solvent effects into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[4][5][6]
-
Catalan Parameters : This model uses four parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP).[7][8]
For this compound, it is anticipated that:
-
Protic solvents (e.g., water, methanol), with high α and SA values, will strongly solvate the carbonyl and N-H groups of the pyridone form through hydrogen bonding, thus shifting the equilibrium in its favor.
-
Aprotic polar solvents (e.g., DMSO, acetonitrile), characterized by high π* and SdP values, will stabilize the more polar pyridone tautomer through dipole-dipole interactions.
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride), with low values for all parameters, will favor the less polar hydroxypyridine form.
Experimental Determination of Tautomeric Equilibrium
The tautomeric ratio of this compound in different solvents can be determined experimentally using spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy
Principle: The different tautomers of this compound possess distinct electronic structures and are expected to exhibit different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the absorption spectrum in various solvents, the relative populations of the tautomers can be inferred.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane).
-
Prepare a series of solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, methanol, water). Ensure the concentration is identical for all samples and falls within the linear range of the spectrophotometer (typically 10-4 to 10-5 M).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the λmax for each tautomeric form. The pyridone form is generally expected to absorb at a longer wavelength than the hydroxypyridine form.
-
-
Data Analysis:
-
The tautomeric equilibrium constant (KT) can be estimated by comparing the absorbance at the λmax of each tautomer. For a more accurate quantification, the molar extinction coefficients (ε) of the "pure" tautomers are required. These can be approximated from the spectra in solvents where one tautomer is overwhelmingly dominant or by using "locked" derivatives (e.g., N-methyl and O-methyl analogs).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The protons and carbons in the different tautomers of this compound will have distinct chemical environments, leading to separate signals in the 1H and 13C NMR spectra. The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio.[5]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O).[6]
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. For instance, the chemical shifts of the ring protons and the methyl group will differ between the pyridone and hydroxypyridine forms.
-
Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.
-
Calculate the molar ratio and the tautomeric equilibrium constant (KT) from the integral ratios.
-
Caption: Experimental workflow for the determination of tautomeric equilibrium.
Expected Results and Discussion
Table 1: Predicted Tautomeric Ratios of this compound in Various Solvents
| Solvent | Predominant Tautomer | Expected KT ([Pyridone]/[Hydroxypyridine]) | Rationale |
| Water (D2O) | Pyridone | >> 1 | High polarity and strong hydrogen bonding capacity stabilize the pyridone form. |
| Methanol (CD3OD) | Pyridone | > 1 | Polar protic solvent that can act as both a hydrogen bond donor and acceptor. |
| DMSO (DMSO-d6) | Pyridone | > 1 | High polarity and hydrogen bond accepting ability favor the pyridone tautomer. |
| Acetonitrile (CD3CN) | Pyridone | > 1 | Polar aprotic solvent that stabilizes the larger dipole moment of the pyridone form. |
| Chloroform (CDCl3) | Pyridone/Hydroxypyridine | ~ 1 | A less polar solvent, a mixture of both tautomers is expected. |
| Cyclohexane | Hydroxypyridine | < 1 | Non-polar solvent, favoring the less polar hydroxypyridine tautomer. |
Conclusion
The tautomeric equilibrium of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery. This guide has outlined the theoretical principles governing its tautomerism and the profound influence of the solvent environment. The provided experimental protocols for UV-Vis and NMR spectroscopy offer a robust framework for the quantitative determination of the tautomeric ratio. A comprehensive understanding of the solvent-dependent tautomerism of this and related pyridinone scaffolds is essential for the rational design of new therapeutic agents with optimized properties.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ukisotope.com [ukisotope.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
The Pyridinone Ring: A Technical Guide to its Chemical Properties and Reactivity for the Modern Researcher
Introduction: The Privileged Pyridinone Scaffold
The pyridinone core, a six-membered heterocyclic scaffold, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3] Its unique electronic architecture and versatile reactivity have cemented its status as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of receptor or enzyme.[3] This guide provides an in-depth exploration of the chemical properties and reactivity of the pyridinone ring, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable heterocycle in their work.
Pyridinones exist as two primary regioisomers: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[1][2] This seemingly subtle structural difference imparts distinct chemical personalities to each isomer, influencing their electronic properties, reactivity, and ultimately their utility in drug design. Beyond their synthetic tractability, pyridinone derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]
This guide will delve into the fundamental principles governing the behavior of the pyridinone ring, from its tautomeric nature and aromaticity to its participation in a wide array of chemical transformations. By understanding the "why" behind its reactivity, researchers can more effectively design and execute synthetic strategies to create novel molecular entities with desired biological functions.
Structural and Physicochemical Properties: A Tale of Tautomerism and Aromaticity
A defining characteristic of the pyridinone ring is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form.[6][7] While both tautomers are plausible, the pyridone form is overwhelmingly favored in most solvents and in the solid state.[6][7][8] This preference can be attributed to a combination of factors, including greater resonance stabilization and the ability to form intermolecular hydrogen bonds in the pyridone form.[7][9]
The aromaticity of the pyridinone ring is a subject of considerable interest. While the introduction of a carbonyl group disrupts the seamless π-conjugation of a true pyridine ring, pyridones retain a significant degree of aromatic character.[10] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to a delocalized electron cloud that imparts aromatic stability.[7] This pseudo-aromatic nature is a key determinant of the ring's reactivity, influencing its susceptibility to both electrophilic and nucleophilic attack.
Spectroscopic Signatures:
The unique electronic structure of the pyridinone ring gives rise to characteristic spectroscopic properties that are invaluable for its identification and characterization.
| Spectroscopic Technique | Key Features of the Pyridinone Ring |
| ¹H NMR | Protons on the pyridinone ring typically appear in the aromatic region, with chemical shifts influenced by the electronic environment. |
| ¹³C NMR | The carbonyl carbon exhibits a characteristic downfield shift. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is a hallmark of the pyridone tautomer.[8][11] |
| UV-Vis Spectroscopy | Pyridinones display characteristic absorption maxima in the UV region.[8] |
These spectroscopic fingerprints, combined with theoretical calculations, provide a powerful toolkit for probing the structure and electronic properties of pyridinone derivatives.[12][13]
Reactivity of the Pyridinone Ring: A Versatile Chemical Playground
The pyridinone ring's rich and varied reactivity makes it a highly versatile building block in organic synthesis. Its pseudo-aromatic and electron-rich nature, coupled with the presence of multiple reactive sites, allows for a wide range of chemical transformations.
Electrophilic Aromatic Substitution: A Tale of Directing Effects
While less reactive towards electrophiles than benzene, the pyridinone ring can undergo electrophilic aromatic substitution. The outcome of these reactions is heavily influenced by the directing effects of the ring's substituents. The interplay between the electron-donating nitrogen atom and the electron-withdrawing carbonyl group dictates the position of electrophilic attack.
Kinetic studies on the nitration of pyridones have shown that these reactions typically occur on the free base species.[14] For instance, the nitration of 4-pyridone at high acidities proceeds through its conjugate acid.[14] The regioselectivity of electrophilic substitution on the pyridinone ring is a complex interplay of electronic and steric factors.
Diagram: Electrophilic Substitution on a 2-Pyridone Ring
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
solubility of 6-Hydroxy-4-methylpyridin-2(1h)-one in common organic solvents
An In-depth Technical Guide Solubility Profile of 6-Hydroxy-4-methylpyridin-2(1H)-one: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet. It offers a detailed exploration of the compound's physicochemical properties, the theoretical principles governing its solubility, and a robust, step-by-step experimental protocol for generating reliable thermodynamic solubility data. This guide is designed for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical methodology required to effectively characterize and utilize this important chemical entity.
Introduction: The Significance of this compound
This compound is a pyridinone derivative of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1][2] The ultimate bioavailability and efficacy of any active pharmaceutical ingredient (API) derived from this intermediate are intrinsically linked to its solubility.[3][4] Poor solubility can lead to low absorption, unreliable in vitro results, and significant challenges during formulation, potentially terminating the development of a promising drug candidate.[3][5]
Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various pharmaceutically relevant solvents is not merely a preliminary step but a cornerstone of successful drug development.[6] This guide provides the theoretical context and a practical, field-proven methodology to establish a comprehensive solubility profile for this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility behavior of a compound is dictated by its molecular structure and resulting physicochemical properties. For this compound, the following characteristics are paramount.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [7] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | 195-198 °C | [7] |
| pKa (Predicted) | 4.57 ± 0.58 | [7] |
| Water Solubility | Soluble | [7] |
| XLogP3 (Predicted) | -0.2 | [8] |
Causality Behind the Properties:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amide (N-H) group allows the molecule to act as both a hydrogen bond donor and acceptor. This dual capability suggests a strong affinity for polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Tautomerism: This compound can exist in tautomeric forms, primarily the 6-hydroxy-2-pyridone form and the 2,6-dihydroxy-4-methylpyridine aromatic form. The equilibrium between these forms can be solvent-dependent, which in turn affects the overall solubility.
-
pKa and pH-Dependent Solubility: With a predicted acidic pKa around 4.57, the molecule's ionization state will change significantly across the physiological pH range.[7] In solvents with a pH above the pKa, the molecule will deprotonate to form a more polar (and typically more water-soluble) phenolate/enolate anion. This is a critical consideration for aqueous and buffered solvent systems.
-
Crystal Lattice Energy: The high melting point (195-198 °C) suggests a stable crystalline structure with significant intermolecular forces (likely strong hydrogen bonding) in the solid state.[7] A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.
Guiding Principles: Thermodynamic vs. Kinetic Solubility
In drug development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[3][9][10]
-
Kinetic Solubility: This is typically a high-throughput measurement where a compound predissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[3][5][9][11] The result measures the concentration at which the compound begins to precipitate from a supersaturated state. While fast, this method often overestimates the true solubility and can be misleading, as it may reflect the solubility of a metastable or amorphous form rather than the stable crystalline form.[12][13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[10][14] This is the gold-standard measurement for formulation and preformulation studies, as it reflects the true, stable state of the drug in solution and is essential for predicting long-term stability and avoiding precipitation in a final product.[9][13]
For the purposes of drug development, thermodynamic solubility data is required for authoritative decision-making. The protocols described herein are designed to measure thermodynamic solubility.
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[15][16] It ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.
Materials and Apparatus
-
Solute: this compound, crystalline solid of known purity.
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate).
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials (e.g., 4-8 mL) with screw caps and PTFE-lined septa
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Syringes, volumetric flasks, and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~10-20 mg of the compound.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).
-
Time to Equilibrium: Allow the vials to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[15][17] For many compounds, 48-72 hours is adequate.
-
Sample Collection and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared with known concentrations of the compound.[5][18]
Data Calculation and Presentation
The solubility is calculated from the measured concentration of the diluted sample, taking the dilution factor into account. Data should be reported in standard units such as mg/mL and molarity (mol/L).
Table 2: Template for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
Visualizing the Process and Influencing Factors
Diagrams are essential for clarifying complex workflows and relationships.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Key Factors Influencing Solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay between its molecular structure, the nature of the solvent, and the experimental conditions. This guide establishes that a reliable assessment of its solubility for drug development purposes must be based on the determination of thermodynamic equilibrium. The provided isothermal shake-flask protocol represents a robust, self-validating system for generating accurate and reproducible data. By adhering to this methodology, researchers and drug development professionals can build a comprehensive solubility profile, enabling informed solvent selection for synthesis, purification, and formulation, thereby mitigating risks and accelerating the path to viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. enamine.net [enamine.net]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Hydroxy-4-Methylpyridin-2(1h)-One | C6H7NO2 | CID 12235969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ovid.com [ovid.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. benchchem.com [benchchem.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Application Notes & Protocols: 6-Hydroxy-4-methylpyridin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry
Introduction: The Versatility of the Hydroxypyridinone Core
The 6-hydroxy-4-methylpyridin-2(1H)-one scaffold, a prominent member of the hydroxypyridinone (HOPO) family, stands as a "privileged" structure in modern drug discovery.[1][2] Its utility stems from a unique combination of features: facile synthesis, predictable tautomeric behavior, and, most critically, a high affinity for hard metal ions.[3][4] This intrinsic metal-chelating ability has established the HOPO family as a cornerstone for developing therapies for metal overload diseases and as potent inhibitors for a range of metalloenzymes.[5][6]
This guide provides an in-depth exploration of this compound as a foundational building block. We will dissect its core physicochemical properties, provide validated protocols for its synthesis and functionalization, and illustrate its application in the rational design of targeted therapeutics, including iron chelators and enzyme inhibitors.
Physicochemical Properties & Structural Rationale
The power of the this compound scaffold lies in its electronic and structural characteristics. The molecule exists in a tautomeric equilibrium between its pyridinone and dihydroxypyridine forms. At physiological pH, the deprotonated form acts as a potent bidentate O,O-chelating ligand, forming highly stable complexes with various metal ions.[6]
Key Physicochemical Data
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C₆H₇NO₂ | Low molecular weight starting point for library synthesis. |
| Molecular Weight | 125.13 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| pKa₁ (Hydroxyl) | ~3.7 | Influences chelation efficiency and solubility at physiological pH. |
| pKa₂ (Hydroxyl) | ~9.7 | Second deprotonation affects binding in more basic environments. |
| Appearance | White to off-white solid | Stable, crystalline solid, easy to handle and store. |
The tautomeric nature is fundamental to its function. The equilibrium allows the molecule to adapt its electronic profile to effectively coordinate with target metal ions.
Caption: Tautomeric equilibrium of the core scaffold.
Synthesis of the Core Building Block
The accessibility of the this compound scaffold is a key advantage for its widespread use. A common and efficient laboratory-scale synthesis involves the hydrolysis of an ester precursor, which can be derived from commercially available starting materials.[7]
Protocol 3.1: Synthesis via Hydrolysis
This protocol details the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[7] The rationale for this two-step approach is the reliable formation of the pyridinone ring followed by a clean decarboxylation.
Workflow Overview:
Caption: Workflow for core scaffold synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.05 mol) in 350 mL of 1 N hydrochloric acid.[7]
-
Causality: Using a dilute acid and heat provides the necessary conditions for both the hydrolysis of the ethyl ester and the subsequent thermal decarboxylation of the resulting carboxylic acid.
-
-
Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 72 hours.[7]
-
Product Isolation: After cooling to room temperature, the product precipitates as a white solid. Collect the solid by vacuum filtration.
-
Self-Validation: The formation of a significant precipitate is a primary indicator of successful reaction completion.
-
-
Purification: Wash the collected solid with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual impurities. Dry the solid under vacuum.
-
Characterization: The final product should be a white solid with a melting point of approximately 273–275 °C.[7] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Focus: Rational Design of Iron Chelators
Iron overload, often resulting from conditions like β-thalassemia which requires frequent blood transfusions, is a serious medical condition that can lead to organ damage.[8][9] The hydroxypyridinone scaffold is central to the design of orally active iron chelators. The landmark drug Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) validates this approach.[8][10][11]
The mechanism involves three bidentate hydroxypyridinone molecules coordinating with one ferric ion (Fe³⁺) to form a stable, neutral 3:1 complex that can be safely excreted in the urine.[8][10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxypyridinone Journey into Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macsenlab.com [macsenlab.com]
- 9. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 10. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Deferiprone? [synapse.patsnap.com]
Application Note: Leveraging 6-Hydroxy-4-methylpyridin-2(1H)-one for the Synthesis of Novel Anti-HIV Compounds
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of HIV and the Role of Pyridinone Scaffolds
The Human Immunodeficiency Virus (HIV) remains a formidable global health challenge, necessitating the continuous development of effective antiretroviral therapies (ART).[1][2] While current ART regimens, often combining multiple drugs, have transformed HIV infection from a fatal diagnosis to a manageable chronic condition, the emergence of drug-resistant viral strains demands a robust pipeline of new therapeutic agents.[1][3] Key targets for anti-HIV drugs include the viral enzymes reverse transcriptase (RT) and integrase (IN), which are crucial for the viral replication cycle.[2][4]
Among the diverse chemical scaffolds explored in anti-HIV drug discovery, the pyridinone core has emerged as a privileged structure.[5][6][7] This heterocyclic motif is central to the pharmacophore of two critical classes of antiretrovirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Strand Transfer Inhibitors (INSTIs).[1][8][9] Specifically, 6-hydroxy-4-methylpyridin-2(1H)-one serves as a versatile and crucial starting material or intermediate for the synthesis of these potent antiviral agents, offering a synthetically accessible platform for creating diverse libraries of compounds for screening and optimization.[4]
The Pyridinone Core: A Versatile Pharmacophore in Anti-HIV Drug Design
The therapeutic success of the pyridinone scaffold lies in its ability to be chemically modified to interact with distinct, highly conserved targets within the HIV replication machinery.
Mechanism of Action: Dual-Targeting Potential
1. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridinone-based NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic active site of the HIV-1 reverse transcriptase enzyme.[10] This binding event induces a conformational change in the enzyme, restricting its flexibility and blocking the chemical step of DNA polymerization, thus halting the conversion of viral RNA into proviral DNA.[3][8][11]
Caption: Mechanism of Pyridinone-based NNRTIs.
2. Integrase Strand Transfer Inhibitors (INSTIs): The HIV integrase enzyme facilitates the insertion of the viral genome into the host cell's DNA, a critical step for establishing a persistent infection.[1] Pyridinone-containing INSTIs, such as Dolutegravir and Bictegravir, function by chelating the divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[9][12] This action effectively blocks the strand transfer step, preventing the covalent linkage of viral DNA to the host genome.[6]
Caption: Mechanism of Pyridinone-based INSTIs.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anti-HIV activity. The choice of substituents and their positioning on the pyridinone ring dramatically influences binding affinity, antiviral potency, and the resistance profile.[11][13][14]
| Position of Substitution | Moiety/Modification | Target Class | Impact on Activity | Reference |
| Position 3 | Small alkyl groups (e.g., ethyl, isopropyl) | NNRTI | Increased potency against wild-type and mutant HIV-1 strains. | [11] |
| Position 3 | Carboxamide linked to a fluorobenzyl group | INSTI | Essential for chelating Mg²⁺ ions and interacting with the enzyme active site. | [9] |
| Position 4 | Cycloalkoxy or Cycloalkylthio groups | NNRTI | Interacts with a hydrophobic region of the NNIBP; ring size and substitution pattern affect potency. | [11] |
| Position 5 | Ethyl group | NNRTI | Favors a conformational change in Tyr181, enhancing inhibition. | [11] |
| N-1 Position | Hydroxymethyl ether linked to a tricyclic system | INSTI | Crucial for positioning the core within the integrase active site. | [9][15] |
Protocols for Synthesis and Evaluation
The following protocols provide a framework for the synthesis of the core pyridinone intermediate and its elaboration into potential anti-HIV agents, followed by a general method for biological evaluation.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the foundational pyridinone intermediate via acid-catalyzed hydrolysis and decarboxylation of a commercially available precursor.[4]
Materials and Reagents:
-
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
1 N Hydrochloric Acid (HCl)
-
Deionized Water
-
Round bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL round bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
-
Add 350 mL of 1 N hydrochloric acid to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Stir the mixture vigorously and heat to reflux. Maintain reflux for 72 hours.
-
After 72 hours, turn off the heat and allow the mixture to cool to room temperature. A white solid should precipitate.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the solid under vacuum to yield 4-hydroxy-6-methylpyridin-2(1H)-one. The expected yield is typically high (e.g., ~99%).[4]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Protocol 2: General Scheme for Elaboration into NNRTI Analogs
This protocol outlines a general synthetic strategy for converting the pyridinone core into 3-amino derivatives, which are key intermediates for a class of potent NNRTIs.[16]
Step 2A: Nitration at Position 3
-
Dissolve this compound in a suitable solvent like sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time before carefully quenching with ice water.
-
Isolate the nitrated product by filtration.
Step 2B: Reduction of the Nitro Group
-
Suspend the 3-nitro-pyridinone derivative in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Heat the reaction mixture as required to drive the reduction to completion.
-
After work-up and purification, the 3-amino-4-hydroxy-6-methylpyridin-2(1H)-one intermediate is obtained.
Step 2C: Coupling with Side Chains
-
The 3-amino group can then be coupled with various electrophilic side chains, such as substituted benzoxazolyl-methyl chlorides, to generate a library of NNRTI candidates.[16] This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., DMF).
-
Purify the final compounds using column chromatography or recrystallization.
Protocol 3: General Scheme for INSTI Precursor Synthesis
This protocol outlines a conceptual pathway inspired by the synthesis of precursors for second-generation INSTIs, which involves building a more complex pyridone system.[9][15]
Step 3A: Key Cyclization Reaction
-
React a β-ketoester, such as methyl 4-methoxyacetoacetate, with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[9][15]
-
React this intermediate with an appropriate amine (e.g., 2,2-dimethoxyethan-1-amine) to form a secondary vinylogous amide.
-
Treat this amide with a cyclizing agent and a second ester component (e.g., dimethyl oxalate) in the presence of a strong base (e.g., sodium methoxide) to construct the pyridone bis-ester ring system.[15]
Step 3B: Regioselective Hydrolysis
-
A critical challenge is the regioselective hydrolysis of the ester at the C-5 position while leaving the C-3 ester intact.[9][15]
-
This is often achieved by carefully controlling reaction conditions, such as using lithium hydroxide (LiOH) at low temperatures (e.g., -2 to 0 °C).[15]
-
Acidic workup yields the desired pyridone-carboxylic acid, a key precursor for INSTIs like Dolutegravir, Bictegravir, and Cabotegravir.[9]
Characterization and Biological Evaluation
A comprehensive workflow is necessary to move from synthesis to a validated anti-HIV lead compound.
Caption: Workflow for Synthesis and Evaluation.
Protocol 4: General Protocol for In Vitro Anti-HIV Activity Assay
This protocol provides a general method for assessing the antiviral activity of synthesized compounds against HIV-1 in cell culture.
Materials and Reagents:
-
Human T-lymphocyte MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MT-4 cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for "cell control" (cells only, no virus or compound) and "virus control" (cells and virus, no compound).
-
Viral Infection: Infect the appropriate wells with a calculated amount of HIV-1 stock.[3]
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator to allow for viral replication and cytopathic effects to occur.[3]
-
MTT Assay: Add MTT solution to all wells and incubate for a few hours. The MTT is converted by viable cells into a purple formazan product.
-
Data Analysis:
-
Lyse the cells and solubilize the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
EC₅₀ (50% Effective Concentration): Calculate the compound concentration that protects 50% of cells from virus-induced death.[3][17]
-
CC₅₀ (50% Cytotoxic Concentration): Separately, perform the same assay on uninfected cells to determine the compound concentration that reduces cell viability by 50%.[10]
-
Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Conclusion
This compound is a cornerstone intermediate in the synthesis of advanced anti-HIV therapeutics. Its structural simplicity and synthetic versatility allow for the creation of potent NNRTIs and INSTIs. The protocols and methodologies outlined here provide a foundational guide for researchers aiming to explore this chemical space. By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the pyridinone scaffold will continue to be a source of next-generation drugs in the ongoing fight against HIV.
References
- 1. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 6-Hydroxy-4-methylpyridin-2(1H)-one in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unveiling the Potential of a Privileged Structure
In the relentless pursuit of novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Among these, the pyridin-2(1H)-one core has emerged as a "privileged structure" in medicinal and agrochemical discovery, owing to its synthetic accessibility and diverse biological activities.[1] This guide focuses on a key derivative, 6-Hydroxy-4-methylpyridin-2(1H)-one , a compound that serves as a foundational building block for the development of a new generation of fungicides, herbicides, and plant growth regulators.
This document provides a comprehensive overview of the known and potential applications of this compound in agrochemical research. It is designed to be a practical resource, offering not just theoretical background but also actionable experimental protocols for researchers seeking to explore the fungicidal, herbicidal, and plant growth-regulating properties of this intriguing molecule and its derivatives. We will delve into the causality behind experimental designs, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Fungicidal Applications: Disrupting Fungal Respiration and Integrity
The pyridinone scaffold is a well-established pharmacophore in antifungal drug discovery.[1] Derivatives of this compound have shown promise as potent fungicidal agents, and their mechanism of action is believed to be multifaceted, primarily targeting cellular respiration and membrane integrity.
Plausible Mechanisms of Antifungal Action
While the precise molecular targets of this compound itself are a subject of ongoing research, studies on structurally related pyridinone antifungals provide strong indications of its potential mechanisms:
-
Inhibition of Succinate Dehydrogenase (SDH): A prominent class of fungicides, known as SDHIs, act by inhibiting Complex II of the mitochondrial respiratory chain.[2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a depletion of cellular ATP, ultimately causing fungal cell death.[4] The pyridinone core can be found in some SDHI fungicides, suggesting that derivatives of this compound may also target this crucial enzyme.[5]
-
Disruption of Macromolecular Synthesis and Membrane Permeability: Research on the pyridinone antifungal agent Hoe 296 has shown that its fungitoxic activity is attributed to the inhibition of uptake of essential precursors for macromolecular syntheses, such as amino acids and nucleotides.[6] At higher concentrations, it was also observed to alter cell membrane permeability, leading to the leakage of vital intracellular components.[6]
Experimental Workflow for Fungicidal Screening
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent screening for fungicidal activity.
Caption: Workflow for Synthesis and Fungicidal Screening.
Protocol 1: In Vitro Antifungal Susceptibility Testing using the Poisoned Food Technique
This method is a robust primary screen to determine the inhibitory effects of test compounds on the mycelial growth of various plant pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C in a water bath. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as it can inhibit fungal growth. Prepare a control plate containing the same concentration of DMSO without the test compound.
-
Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour the amended and control PDA into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each test and control plate with the mycelial side facing down.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
From the dose-response data, the EC50 (Effective Concentration to inhibit 50% of growth) can be calculated using probit analysis.
-
Rationale for Experimental Choices:
-
Poisoned Food Technique: This method is simple, cost-effective, and provides a clear visual assessment of mycelial growth inhibition.
-
DMSO as a Solvent: DMSO is a common solvent for organic compounds and is generally well-tolerated by fungi at low concentrations. A solvent control is crucial to account for any potential inhibitory effects of the solvent itself.
-
Mycelial Disc Inoculation: This ensures a uniform and reproducible amount of fungal inoculum for each plate.
-
EC50 Calculation: This is a standard parameter for quantifying the potency of a fungicide and allows for comparison between different compounds.
Herbicidal Applications: A Potential New Mode of Action
Pyridin-2(1H)-one derivatives have demonstrated phytotoxic activity, indicating their potential as herbicides.[7][8][9] The development of novel herbicidal modes of action is crucial to combat the growing issue of weed resistance to existing herbicides.
Plausible Mechanisms of Herbicidal Action
While the exact mechanism of phytotoxicity for this compound is not yet fully elucidated, the structural features of pyridinones suggest potential targets:
-
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues due to the photo-oxidation of chlorophyll, and ultimately, plant death. Several commercial herbicides are HPPD inhibitors, and the pyridinone scaffold bears some resemblance to known HPPD-inhibiting structures.
Experimental Workflow for Herbicidal Screening
This diagram outlines the process for synthesizing derivatives of this compound and evaluating their herbicidal efficacy.
Caption: Workflow for Synthesis and Herbicidal Screening.
Protocol 2: Pre-emergence Herbicidal Activity Assay
This protocol assesses the effect of test compounds on seed germination and early seedling growth of both monocotyledonous and dicotyledonous plants.
Materials:
-
Seeds of test plants (e.g., Sorghum bicolor - monocot, Cucumis sativus - dicot)
-
Sterile Petri dishes lined with filter paper
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent. The final solvent concentration should be kept low (e.g., <0.5%) to avoid phytotoxicity. A solvent-only control should be included.
-
Seed Treatment: Place a uniform number of seeds (e.g., 10-20) on the filter paper in each Petri dish.
-
Application of Test Solutions: Apply a fixed volume (e.g., 5 mL) of each test solution or control to the filter paper in the respective Petri dishes, ensuring even distribution.
-
Incubation: Seal the Petri dishes with parafilm to maintain humidity and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), record the following parameters:
-
Germination percentage
-
Radicle (root) length
-
Plumule (shoot) length
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. From the dose-response data, the GR50 (concentration causing 50% growth reduction) can be determined.
Rationale for Experimental Choices:
-
Pre-emergence Assay: This method simulates the application of herbicides to the soil before weed emergence and is a standard primary screen for herbicidal activity.
-
Monocot and Dicot Test Species: Using both types of plants allows for the assessment of selectivity, a crucial characteristic for a commercial herbicide.
-
Measurement of Germination and Growth Parameters: These provide quantitative data on the phytotoxic effects of the compounds.
-
GR50 Calculation: This is a standard measure of herbicidal potency.
Plant Growth Regulation: Modulating Plant Development
Beyond their cytotoxic effects, pyridinone derivatives have also been investigated for their potential as plant growth regulators (PGRs). PGRs are substances that, at low concentrations, can modify plant physiological processes.[10]
Plausible Mechanisms of Plant Growth Regulation
The structural similarity of some pyridinone derivatives to natural plant hormones suggests that they may act by mimicking or interfering with hormonal signaling pathways:
-
Auxin-like Activity: Auxins are a class of plant hormones that play a critical role in cell elongation, root formation, and apical dominance. Some synthetic compounds can mimic the effects of natural auxins.
-
Cytokinin-like Activity: Cytokinins are involved in cell division, shoot proliferation, and delaying senescence. The pyridinone ring is a nitrogen-containing heterocycle, a feature shared by adenine-type cytokinins.
Protocol 3: Plant Growth Regulation Assay using Arabidopsis thaliana
Arabidopsis thaliana is a widely used model organism in plant biology due to its small size, short life cycle, and well-characterized genetics. This protocol provides a method for assessing the plant growth-regulating effects of test compounds.
Materials:
-
Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds
-
Murashige and Skoog (MS) medium
-
Sterile Petri dishes or multi-well plates
-
Test compounds dissolved in a suitable solvent
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach solution) and then stratify them at 4°C for 2-4 days to synchronize germination.
-
Preparation of Test Media: Prepare MS medium and autoclave it. After cooling to about 50°C, add the test compounds at various concentrations. Also, prepare a control medium with the solvent alone. Pour the media into sterile plates.
-
Sowing Seeds: Aseptically sow the sterilized and stratified seeds on the surface of the prepared media.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) to allow for root growth along the agar surface.
-
Data Collection: After a specified period (e.g., 10-14 days), observe and measure various growth parameters, including:
-
Primary root length
-
Number of lateral roots
-
Rosette diameter
-
Fresh weight
-
-
Data Analysis: Compare the growth parameters of the treated plants with the control plants. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed effects.
Rationale for Experimental Choices:
-
Arabidopsis thaliana as a Model System: Its rapid growth and well-understood development make it ideal for high-throughput screening of PGRs.
-
In Vitro Culture on MS Medium: This provides a controlled environment to study the direct effects of the compounds on plant growth, minimizing environmental variability.
-
Measurement of Multiple Growth Parameters: This allows for a comprehensive assessment of the compound's effects on different aspects of plant development.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described protocols. The values are for illustrative purposes and would need to be determined experimentally.
| Compound/Derivative | Application | Test Organism/Plant | Parameter | Value |
| This compound | Fungicide | Botrytis cinerea | EC50 (µg/mL) | 15.2 |
| Derivative A | Fungicide | Sclerotinia sclerotiorum | EC50 (µg/mL) | 5.8 |
| This compound | Herbicide | Cucumis sativus | GR50 (µM) | 50.7 |
| Derivative B | Herbicide | Sorghum bicolor | GR50 (µM) | >100 |
| This compound | Plant Growth Regulator | Arabidopsis thaliana | Root Elongation | +25% at 1 µM |
| Derivative C | Plant Growth Regulator | Arabidopsis thaliana | Lateral Root Formation | +40% at 0.5 µM |
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the discovery of novel agrochemicals. Its synthetic tractability allows for the creation of diverse chemical libraries for screening. The preliminary evidence of its fungicidal, herbicidal, and plant growth-regulating potential warrants further in-depth investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action for each agrochemical application through biochemical assays, such as enzymatic inhibition studies (e.g., SDH, HPPD) and gene expression analysis.
-
Conducting quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective derivatives.
-
Performing comprehensive crop safety and environmental toxicology studies on lead compounds to assess their suitability for commercial development.
The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this compound and its derivatives in addressing the ongoing challenges in global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CMG17/HS1310: 2025–2026 Florida Citrus Production Guide: Plant Growth Regulators [edis.ifas.ufl.edu]
Application Notes and Protocols for the N-Alkylation of 6-Hydroxy-4-methylpyridin-2(1H)-one
Introduction
N-substituted 2-pyridones are privileged heterocyclic motifs that form the core of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antiviral, antimicrobial, and anti-cancer properties.[1] The specific molecule of interest, 6-Hydroxy-4-methylpyridin-2(1H)-one, serves as a versatile precursor for these valuable derivatives. However, its synthesis is complicated by its ambident nucleophilic nature. The molecule exists in tautomeric equilibrium and its anion possesses two reactive sites: the ring nitrogen and the exocyclic oxygen. Consequently, alkylation reactions can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated ether, posing a significant challenge for regioselective synthesis.[2][3]
This guide provides a comprehensive overview of field-proven experimental protocols for achieving high regioselectivity in the N-alkylation of this compound. We will delve into the mechanistic principles governing selectivity and present detailed, step-by-step methodologies suitable for researchers in synthetic chemistry and drug development.
The Core Challenge: Regioselectivity in Pyridone Alkylation
The central issue in the alkylation of this compound is controlling whether the alkyl group attaches to the nitrogen (N-alkylation) or the oxygen (O-alkylation). This outcome is not random; it is dictated by a confluence of factors that can be rationally manipulated to favor the desired N-substituted product. The pyridone anion is an ambident nucleophile, and the regioselectivity is governed by Hard and Soft Acid-Base (HSAB) theory, as well as reaction kinetics and thermodynamics.
Key factors influencing the N- vs. O-alkylation ratio include:
-
The Alkylating Agent (Electrophile): "Hard" electrophiles (e.g., dimethyl sulfate) with a high positive charge density tend to react at the harder oxygen atom. "Softer" electrophiles (e.g., benzyl bromide, allyl halides) with a more polarizable character preferentially react at the softer nitrogen atom.[2]
-
The Base and Counter-ion: The choice of base deprotonates the pyridone, and the resulting counter-ion plays a critical role. Large, polarizable cations like cesium (from Cs₂CO₃) or quaternary ammonium salts associate more loosely with the pyridone anion, increasing the reactivity of the nitrogen atom.[4] Conversely, smaller, harder cations like Li⁺ or Na⁺ may coordinate more tightly to the oxygen atom, potentially favoring O-alkylation.
-
Solvent: The solvent environment is crucial. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the cation without strongly hydrogen-bonding to the nucleophilic sites, leaving the nitrogen atom accessible for alkylation.[2][4]
-
Temperature: While often substrate-dependent, temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.
The competing pathways are illustrated below:
Caption: Competing N- and O-alkylation pathways for the pyridone anion.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method is the most conventional approach, relying on a strong base to deprotonate the pyridone followed by reaction with an alkyl halide. The choice of base and solvent is paramount for achieving high N-selectivity. Cesium carbonate in DMF is often a high-performing combination.
Rationale: Cesium is a large, soft cation that poorly coordinates with the hard oxygen anion, leaving the nitrogen lone pair more sterically accessible and nucleophilic. DMF is a polar aprotic solvent that promotes Sₙ2 reactions by solvating the cation while leaving the anion relatively "naked" and reactive.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, propyl iodide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq) to the stirred solution. Stir the suspension at room temperature for 15-30 minutes. The formation of the pyridone salt is often visually apparent.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.
Data Summary: Base and Solvent Effects
| Alkyl Halide | Base | Solvent | N:O Ratio | Yield (%) | Reference |
| Benzyl Bromide | i-Pr₂NEt | Water (micellar) | >19:1 | 94 | [4] |
| Propyl Iodide | K₂CO₃ | Water (micellar) | >19:1 | 85 | [5][6] |
| Benzyl Chloride | CsF | DMF | 13:1 | High | [4] |
| sec-Alkyl Halide | i-Pr₂NEt | Water (micellar) | >2.4:1 | 40-70 | [4] |
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly useful for coupling with primary and secondary alcohols.[7][8] This reaction proceeds via an alkoxyphosphonium salt, and the pyridone acts as the nucleophile. It is renowned for its mild conditions and stereospecific inversion at the alcohol's chiral center.
Rationale: The reaction involves the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The pyridone then displaces the activated alcohol in an Sₙ2 reaction. The selectivity can be influenced by substituents on the pyridone ring.[2]
Materials and Reagents:
-
This compound
-
Primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Caption: General workflow for the Mitsunobu reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: This addition can be exothermic. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product as well as triphenylphosphine oxide and the hydrazine byproduct, which can make purification challenging.
-
-
Purification: Purify the residue directly by flash column chromatography. Multiple purification methods may be necessary to remove all byproducts.
Protocol 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful and green chemistry technique for reacting substances located in different immiscible phases.[9] For pyridone alkylation, the pyridone salt is typically in an aqueous or solid phase, while the alkyl halide is in an organic phase. The PTC catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyridone anion into the organic phase to react.[10][11]
Rationale: This method avoids the need for expensive, anhydrous polar aprotic solvents like DMF. It allows the use of inexpensive and environmentally benign bases like NaOH or K₂CO₃ with a biphasic solvent system (e.g., toluene/water).[9] The catalyst forms an ion pair with the pyridone anion, rendering it soluble in the organic phase where it can react with the alkyl halide.[12]
Materials and Reagents:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or Dichloromethane
-
Water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the organic solvent (e.g., toluene), the alkyl halide (1.2 eq), and the phase-transfer catalyst (0.05-0.1 eq).
-
Base Addition: Add an aqueous solution of the base (e.g., 50% w/w NaOH) or the solid base (e.g., K₂CO₃) to the flask.
-
Reaction: Vigorously stir the biphasic mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C), depending on the substrate. Efficient stirring is critical to maximize the interfacial area between the phases.
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or GC-MS.
-
Work-up:
-
Cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 4: Catalyst- and Base-Free N-Alkylation
Recent advancements have shown that highly selective N-alkylation of 2-hydroxypyridines can be achieved under surprisingly simple catalyst- and base-free conditions, typically by heating the neat reactants or using a high-boiling point solvent.[1][13][14]
Rationale: The proposed mechanism suggests that any initially formed O-alkylated product (the kinetic product) can undergo a rearrangement to the more thermodynamically stable N-alkylated product.[1][13] This rearrangement is thought to be facilitated by the hydrogen halide (HX) that is generated in situ during the reaction. This method is noted for its exceptional (>99%) N-selectivity and operational simplicity.[14]
Materials and Reagents:
-
This compound
-
Organohalide (primary or secondary)
-
Optional: High-boiling point solvent (e.g., diphenyl ether)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the organohalide (2.0-5.0 eq).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 120-160 °C) for several hours to days.
-
Monitoring: Periodically cool the reaction, take an aliquot, and analyze by NMR or LC-MS to monitor the conversion.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If an excess of a volatile alkyl halide was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Purification: Wash the organic solution with an aqueous base (e.g., sat. NaHCO₃) to remove any generated HX, then with brine. Dry, concentrate, and purify the product by column chromatography.
Product Characterization: Distinguishing N- vs. O-Isomers
Unambiguous structural confirmation is critical. NMR spectroscopy is the most powerful tool for distinguishing between N- and O-alkylated isomers.[15][16]
-
¹H NMR: The chemical shift of the methylene protons (–CH₂–) attached to the heteroatom is diagnostic. Protons of an N-CH₂ group typically appear further upfield compared to the more deshielded protons of an O-CH₂ group.
-
¹³C NMR: Similarly, the carbon of an N-CH₂ group will have a different chemical shift than that of an O-CH₂ group.
-
2D NMR (HMBC, ROESY): Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the N-CH₂ protons and the pyridone ring carbons (C2 and C6). A Rotating frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlation between the N-CH₂ protons and the proton at the C6 position of the ring, providing definitive proof of N-alkylation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Atropselective synthesis of N -aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00177B [pubs.rsc.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Functionalization of 6-Hydroxy-4-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
6-Hydroxy-4-methylpyridin-2(1H)-one is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure, characterized by the tautomerism between the pyridinone and dihydroxypyridine forms, renders the heterocyclic ring highly susceptible to electrophilic attack. The electron-donating effects of the hydroxyl group and the lactam functionality enrich the π-system, making positions 3 and 5 particularly nucleophilic. This heightened reactivity opens avenues for a diverse array of chemical modifications, enabling the synthesis of a wide range of functionalized derivatives with potential applications in drug discovery and materials development.[1]
This comprehensive guide provides a detailed exploration of the reaction of this compound with various electrophiles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with a focus on reproducibility and a thorough understanding of the causality behind each experimental step.
I. Regioselectivity in Electrophilic Aromatic Substitution
The inherent reactivity of the this compound ring is dictated by the synergistic electron-donating effects of the hydroxyl group at position 6 and the lactam functionality. These groups act as powerful activating ortho-, para-directors, significantly increasing the electron density at the C3 and C5 positions.[2] Consequently, electrophilic substitution reactions on this scaffold are highly regioselective, with the electrophile predominantly attacking these electron-rich centers.
The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:
-
Attack of the Electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[3][4] This step is typically the rate-determining step of the reaction.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[3][4]
II. Nitration: Introduction of a Nitro Group
The introduction of a nitro group onto the pyridinone scaffold is a valuable transformation, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The nitration of 6-hydroxy-2(1H)-pyridone and its derivatives has been shown to occur selectively at the 3-position.[5][6]
Mechanistic Rationale
The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The electron-rich pyridinone ring then attacks the nitronium ion, leading to the formation of the 3-nitro derivative.
Caption: Mechanism of Nitration.
Experimental Protocol: Synthesis of 3-Nitro-6-hydroxy-4-methylpyridin-2(1H)-one
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (sp. gr. 1.50)
-
Crushed Ice
-
Sodium Carbonate Monohydrate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Acetone
Procedure:
-
In a round-bottomed flask immersed in an ice-salt bath, cautiously add this compound (1.0 eq) to cold (0–5 °C) concentrated sulfuric acid.
-
With continuous stirring and maintaining the low temperature, add fuming nitric acid dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 10 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the portion-wise addition of sodium carbonate monohydrate until the product precipitates. Caution: This process evolves significant amounts of gas and should be performed in a well-ventilated fume hood.[7]
-
Collect the yellow solid by suction filtration and wash thoroughly with cold water.[7]
-
Extract the crude product with boiling chloroform. Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]
-
Recrystallize the residue from acetone to obtain the pure 3-nitro-6-hydroxy-4-methylpyridin-2(1H)-one.
| Parameter | Condition |
| Temperature | 0-5 °C (addition), 50-60 °C (reaction) |
| Reaction Time | 1-2 hours |
| Work-up | Neutralization and precipitation |
| Purification | Recrystallization |
III. Halogenation: Introduction of Halogen Atoms
The introduction of halogen atoms (Cl, Br, I) onto the pyridinone ring provides valuable synthetic handles for further transformations, such as cross-coupling reactions. The high electron density of the this compound ring allows for facile halogenation using relatively mild reagents like N-halosuccinimides.
Mechanistic Considerations
Halogenation with N-halosuccinimides (NXS, where X = Cl, Br) proceeds via an electrophilic substitution mechanism. The NXS reagent serves as a source of an electrophilic halogen species. The reaction is often carried out in a polar solvent, which facilitates the polarization of the N-X bond, making the halogen atom more electrophilic. The regioselectivity is again directed to the electron-rich C3 and C5 positions.
Caption: Halogenation Workflow.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME) or Acetic Acid
-
Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane or acetic acid in a round-bottomed flask.[7]
-
Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-bromo-6-hydroxy-4-methylpyridin-2(1H)-one.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid
-
Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid, add N-chlorosuccinimide (1.2 eq).[8]
-
Heat the reaction mixture to 55 °C and stir for 7 hours.[8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-chloro-6-hydroxy-4-methylpyridin-2(1H)-one.
| Reagent | Conditions | Expected Product |
| NBS | DME or Acetic Acid, rt, 2-4h | 3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one |
| NCS | Acetic Acid, 55 °C, 7h | 3-Chloro-6-hydroxy-4-methylpyridin-2(1H)-one |
IV. Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] This reaction introduces a formyl (-CHO) group, which is a versatile functional group that can be further elaborated into a variety of other functionalities.
Mechanistic Pathway
The Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[11]
-
Electrophilic Attack and Hydrolysis: The electron-rich this compound attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the work-up to yield the corresponding aldehyde.[11]
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Synthesis of 3-Formyl-6-hydroxy-4-methylpyridin-2(1H)-one
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Acetate
-
Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add N,N-dimethylformamide (DMF) as the solvent.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[11]
-
Stir the mixture for 30 minutes at 0 °C.
-
Extract the product with diethyl ether.[11]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[11]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-formyl-6-hydroxy-4-methylpyridin-2(1H)-one.
| Parameter | Condition |
| Vilsmeier Reagent | POCl₃ in DMF |
| Temperature | 0 °C (addition), 60-80 °C (reaction) |
| Work-up | Hydrolysis with sodium acetate solution |
| Purification | Column chromatography |
V. Acylation: Introduction of Acyl Groups
Acylation of this compound can proceed through either C-acylation at the electron-rich C3 or C5 positions or O-acylation at the hydroxyl group. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the acylating agent.
C-Acylation vs. O-Acylation
-
O-Acylation: This reaction is generally favored under basic conditions or with highly reactive acylating agents. The hydroxyl group acts as a nucleophile, attacking the acylating agent to form an ester.
-
C-Acylation (Friedel-Crafts Type): This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The Lewis acid activates the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The electron-rich pyridinone ring then attacks the acylium ion to form a C-C bond. Under acidic conditions, the amine functionality of amino-containing substrates is protonated, favoring O-acylation on the hydroxyl group.[16] For this compound, careful selection of conditions is crucial to direct the reaction towards the desired C-acylation. It has been shown that O-acylated pyrones can be rearranged to the C-acylated products in the presence of aluminum chloride.[17]
Experimental Protocol: Friedel-Crafts Acylation (C-Acylation)
Materials:
-
This compound
-
Acyl Chloride or Anhydride (e.g., Acetyl Chloride)
-
Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Dilute Hydrochloric Acid
-
Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-2.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.0 eq) to the suspension.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-acyl-6-hydroxy-4-methylpyridin-2(1H)-one.
| Parameter | Condition |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Acylating Agent | Acyl Chloride or Anhydride |
| Temperature | 0 °C to room temperature/gentle heating |
| Work-up | Acidic quench followed by extraction |
| Purification | Column chromatography or recrystallization |
VI. Conclusion
The this compound scaffold offers a versatile platform for the synthesis of a diverse range of functionalized molecules through electrophilic substitution reactions. The inherent electronic properties of the ring system allow for highly regioselective modifications at the C3 and C5 positions. The protocols detailed in this guide for nitration, halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation provide a robust foundation for researchers to explore the chemical space around this important heterocyclic core. A thorough understanding of the underlying reaction mechanisms is paramount for successful experimental design, troubleshooting, and the rational development of novel compounds with desired properties.
VII. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. Retrieved from --INVALID-LINK--
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Chem-Station. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
-
Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society B: Physical Organic. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from --INVALID-LINK--
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. (2018). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Retrieved from --INVALID-LINK--
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from --INVALID-LINK--
-
Wikipedia. Electrophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
General mechanism for Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Sadeghian, H., Seyedi, S. M., Saberi, M. R., Shafiee Nick, R., Hosseini, A., Bakavoli, M., ... & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 957-963.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Mechanochemical Friedel–Crafts acylations - PMC. (2019). Retrieved from --INVALID-LINK--
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution. Retrieved from --INVALID-LINK--
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - NIH. (2024). Retrieved from --INVALID-LINK--
-
Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase - PMC. (2024). Retrieved from --INVALID-LINK--
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved from --INVALID-LINK--
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - ResearchGate. (2015). Retrieved from --INVALID-LINK--
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PubMed. (2015). Retrieved from --INVALID-LINK--
-
US Patent for Chlorination of β-methylpyridine compounds. (1987). Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society B: Physical Organic. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from --INVALID-LINK--
-
C vs O acylation with question from csir-net exam - YouTube. (2018). Retrieved from --INVALID-LINK--
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PubMed Central. (2023). Retrieved from --INVALID-LINK--
-
J. Org. Chem., 2018, 83 (2), pp 930-938 (Halogenation in HFIP) - Scribd. (2018). Retrieved from --INVALID-LINK--
-
A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation - ResearchGate. (2019). Retrieved from --INVALID-LINK--
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PubMed Central. (2015). Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (n.d.). Retrieved from --INVALID-LINK--
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (2015). Retrieved from --INVALID-LINK--
-
A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone - ResearchGate. (1962). Retrieved from --INVALID-LINK--
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 15. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyridinone Derivatives
Introduction: The Strategic Importance of Pyridinone Functionalization
Pyridinone scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their inherent properties, including the ability to act as hydrogen bond donors and acceptors, make them ideal for interacting with biological targets.[1][2] However, the functionalization of the pyridinone ring system presents unique challenges. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can often lead to difficulties in traditional synthetic transformations.[3][4]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to overcome these challenges, enabling the precise and efficient installation of a wide array of substituents onto the pyridinone core.[3][4] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized the synthesis of complex pyridinone derivatives.[5][6][7]
This guide provides an in-depth exploration of these key palladium-catalyzed cross-coupling reactions for the functionalization of pyridinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halide or triflate and an organoboron compound.[1][6][8][9] For pyridinone substrates, this reaction is invaluable for introducing aryl, heteroaryl, and vinyl groups.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the pyridinone substrate. This is often the rate-limiting step.[1]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
A significant challenge in the Suzuki coupling of pyridine derivatives is the "2-pyridyl problem," where 2-pyridylboronic acids can be unstable and exhibit poor reactivity.[11] Careful selection of the boronic acid derivative (e.g., using boronate esters) and reaction conditions can mitigate this issue.[11]
Visualizing the Catalytic Cycle
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridinone
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halopyridinone with an arylboronic acid.
Materials:
-
Halopyridinone derivative (e.g., 5-bromo-2(1H)-pyridinone) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halopyridinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridinone.[12][13][14]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridinone | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| 4-Bromopyridinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 80-90 |
| 3-Iodopyridinone | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 75-85 |
| 4-Pyridinone triflate | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 88-98 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates.[2][5] For pyridinone substrates, this reaction is essential for synthesizing aminopyridinone derivatives, which are prevalent in pharmaceuticals.
Scientific Rationale and Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling but involves an amine nucleophile.[5][15]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridinone halide or triflate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple to form the C-N bond and regenerate the Pd(0) catalyst.[15]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination of pyridinones. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[3][16]
Visualizing the Catalytic Cycle
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridinone
This protocol describes a general procedure for the amination of a chloropyridinone, which are typically less reactive than their bromo or iodo counterparts.[16]
Materials:
-
Chloropyridinone derivative (e.g., 2-chloro-4(1H)-pyridinone) (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.
-
Solvent and Reagents: Add the anhydrous solvent, followed by the chloropyridinone and the amine via syringe.
-
Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[16][17]
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[7][18][19][20] This reaction is particularly useful for installing alkynyl groups onto the pyridinone scaffold, which can serve as versatile handles for further synthetic transformations.
Scientific Rationale and Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[7][18]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the pyridinone halide/triflate to Pd(0), followed by transmetalation and reductive elimination.[20]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.[19]
Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne (Glaser coupling).[19]
Visualizing the Catalytic Cycle
Detailed Experimental Protocol: Sonogashira Coupling of an Iodopyridinone
This protocol outlines a general procedure for the Sonogashira coupling of an iodopyridinone with a terminal alkyne.
Materials:
-
Iodopyridinone derivative (e.g., 3-iodo-2(1H)-pyridinone) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2.0-3.0 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the iodopyridinone and terminal alkyne in the amine base/solvent mixture.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and copper(I) iodide.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[21]
IV. Troubleshooting Guide
Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions of pyridinone derivatives. This section addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxidation, aggregation to palladium black).[4] 2. Inhibition by pyridine nitrogen.[4] 3. Poor quality of reagents (wet solvent, impure starting materials). | 1. Ensure strictly inert atmosphere; use degassed solvents; consider a lower reaction temperature.[4][22] 2. Use bulky, electron-rich ligands (e.g., Buchwald ligands) to shield the palladium center.[3][4] 3. Use freshly distilled or anhydrous solvents; purify starting materials if necessary. |
| Side Reactions (e.g., Homocoupling, Hydrodehalogenation) | 1. Homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira). 2. Hydrodehalogenation (replacement of halide with hydrogen).[16] | 1. For Suzuki, use a higher ratio of boronic acid to halide; for Sonogashira, consider a copper-free protocol. 2. Ensure anhydrous conditions; use a stronger base or a more active ligand to promote the desired coupling.[16] |
| Difficulty in Product Purification | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of difficult-to-separate byproducts. | 1. Re-optimize reaction conditions to drive the reaction to completion. 2. Adjust the catalyst system (ligand, base) to improve selectivity; consider alternative purification methods like preparative HPLC. |
V. Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridinone derivatives, enabling the synthesis of a vast array of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively navigate the challenges associated with these powerful transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for achieving success in the synthesis of novel pyridinone-based compounds.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Cultivating Potency: A Guide to the Development of Phytotoxic Compounds from 6-Hydroxy-4-methylpyridin-2(1H)-one
Introduction: The Untapped Potential of a Pyridinone Scaffold
The relentless pursuit of novel, effective, and selective herbicides is a cornerstone of modern agricultural and biotechnological research. In this context, the 6-hydroxy-4-methylpyridin-2(1H)-one scaffold emerges as a promising starting point for the development of a new generation of phytotoxic compounds. Pyridin-2(1H)-ones are a class of heterocyclic compounds known for a wide array of biological activities, including analgesic, antifungal, and antiviral properties.[1] Notably, certain pyridinone derivatives, such as fluridone and sapinopyridione, have demonstrated significant phytotoxic effects, underscoring the potential of this chemical class in agrochemical discovery.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the synthesis and optimization of phytotoxic compounds derived from this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and bioassays, and explore the structure-activity relationships that govern the phytotoxic efficacy of these molecules.
Core Scientific Principles: Rationale for a Pyridinone-Based Approach
The selection of this compound as a lead compound is predicated on several key scientific considerations:
-
Inherent Phytotoxicity: Studies have demonstrated that derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one exhibit phytotoxic activity, particularly against dicotyledonous species.[1][2] This intrinsic activity provides a solid foundation for further chemical optimization.
-
Synthetic Tractability: The pyridinone ring is amenable to a variety of chemical modifications, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity. The presence of a reactive methylene group at the C3 position and a hydroxyl group at the C4 position offers prime sites for derivatization.
-
Potential for Novel Modes of Action: While some pyridine-based herbicides act as mimics of the plant hormone auxin, there is evidence of novel mechanisms of action within this class. For instance, some pyridinone derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, representing a relatively untapped target for herbicides. A novel mode of action is a critical asset in combating the growing challenge of herbicide resistance.
This guide will equip you with the necessary knowledge and methodologies to systematically explore and exploit these promising attributes.
Synthetic Strategies: From a Core Scaffold to a Library of Phytotoxins
The journey from the lead compound, this compound, to a library of potentially potent phytotoxins involves a multi-step synthetic approach. The initial synthesis of the core scaffold is followed by strategic derivatization to probe the structure-activity relationship.
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol outlines the synthesis of the foundational pyridinone scaffold from the commercially available starting material, dehydroacetic acid. The process involves a two-step reaction: hydrolysis of the pyrone ring followed by amination.
Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one
-
Reaction Setup: In a 25 mL round-bottom flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).
-
Heating: Heat the mixture to 130°C for 10 minutes.
-
Precipitation: While the mixture is still warm, carefully pour it into a beaker containing crushed ice.
-
Isolation: The resulting precipitate is the desired 4-hydroxy-6-methyl-2H-pyran-2-one. Filter the solid and wash it with cold water. This step typically yields a white solid with a high yield (around 86%).[1]
Step 2: Synthesis of this compound
-
Reaction Setup: In a 25 mL flask, add the 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) obtained from the previous step and a 28% ammonium hydroxide solution (5 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product, this compound, will precipitate. Filter the solid and wash it with a small amount of cold water. This step typically results in a yield of around 80%.[1]
Diagram 1: Synthesis of the Parent Compound
Caption: Synthetic route to the this compound scaffold.
Protocol 2: Derivatization via Knoevenagel Condensation
The highly reactive methylene group at the C3 position of the pyridinone ring is an ideal site for introducing chemical diversity. The Knoevenagel condensation with various aldehydes allows for the synthesis of a wide range of derivatives. This protocol provides a general procedure for this key derivatization step.
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (2 equivalents) in an appropriate solvent such as ethanol or a mixture of water and ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the solution.
-
Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the reaction mixture. A wide range of aliphatic and aromatic aldehydes can be used to generate a library of compounds.
-
Reaction Conditions: The reaction is typically carried out at reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Diagram 2: Derivatization Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one
Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile pyridinone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, focusing on the mechanistic origins of common byproducts and strategies for their mitigation.
I. Synthesis from Dehydroacetic Acid and Ammonia
This route is a common and cost-effective method for the preparation of this compound. The reaction proceeds via the ring opening of dehydroacetic acid by ammonia, followed by an intramolecular condensation and dehydration to form the desired pyridinone ring.[1][2]
Reaction Workflow
Caption: Synthesis of this compound from Dehydroacetic Acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the primary factors affecting the yield in this synthesis?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction requires sufficient time and temperature to drive the intramolecular condensation and dehydration. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature: The temperature profile is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation.
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the ammonia and the stability of the intermediates. While the reaction is typically run with aqueous ammonia, ensuring a basic environment is crucial for the initial nucleophilic attack.
Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is this and how can I avoid it?
A2: The formation of dark, polymeric materials is a common issue, often resulting from side reactions such as self-condensation of intermediates or degradation of the starting material under harsh conditions. To mitigate this:
-
Control the Temperature: Avoid excessive heating. A controlled, moderate temperature will favor the desired reaction pathway over degradation.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of these byproducts. Monitor the reaction and stop it once the starting material is consumed.
-
Purification: While prevention is ideal, these polymeric byproducts can often be removed during workup by filtration of the dissolved crude product or through column chromatography.
Troubleshooting Guide: Common Byproducts and Their Mitigation
A key challenge in this synthesis is the formation of isomeric and other condensation byproducts. Understanding their origin is crucial for troubleshooting.
Caption: Potential byproduct formation pathways in the synthesis from dehydroacetic acid.
| Issue | Potential Cause (Byproduct) | Troubleshooting and Mitigation Strategies |
| Presence of an Isomer in the Final Product | 2,6-Dimethyl-4-pyridone: Dehydroacetic acid has two electrophilic carbonyl carbons (C2 and C4). While the attack at the C2 carbonyl is generally favored to form the 2-pyridone, a competitive attack at the C4 carbonyl can lead to the formation of the isomeric 4-pyridone.[1] | Control Reaction Conditions: The regioselectivity of the ammonia attack can be influenced by reaction conditions. Lower temperatures may favor the formation of the thermodynamically more stable 2-pyridone isomer. Purification: The two isomers often have different polarities and can be separated by fractional crystallization or column chromatography. |
| Broad Impurity Profile on HPLC/TLC | Incomplete reaction or side reactions: This can be due to unreacted dehydroacetic acid, the ring-opened intermediate that has not cyclized, or other minor condensation products. | Reaction Monitoring: Use TLC or HPLC to ensure the reaction goes to completion. pH Adjustment during Workup: Carefully adjusting the pH during the workup can help in precipitating the desired product while keeping some impurities in solution. Recrystallization: The desired this compound can often be purified by recrystallization from a suitable solvent like water or ethanol. |
II. Synthesis from Ethyl Acetoacetate and Cyanoacetamide
This route involves a base-catalyzed condensation reaction between ethyl acetoacetate and cyanoacetamide, which proceeds through a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][4]
Reaction Workflow
Caption: Synthesis of this compound from Ethyl Acetoacetate.
Frequently Asked Questions (FAQs)
Q1: The reaction is not proceeding, or the yield is very low. What could be the issue?
A1: Several factors can hinder this condensation reaction:
-
Choice and Amount of Base: This reaction is base-catalyzed. Common bases include piperidine, sodium ethoxide, or potassium hydroxide. The choice and stoichiometry of the base are critical. An insufficient amount of base will result in a slow or incomplete reaction. Conversely, too strong a base or an excessive amount can promote side reactions.
-
Purity of Reactants: The purity of ethyl acetoacetate and cyanoacetamide is important. Impurities can interfere with the reaction. It is advisable to use freshly distilled ethyl acetoacetate.
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used and generally effective.
Q2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?
A2: The crude product from this synthesis can be a mixture containing several byproducts. The most common culprits are detailed in the troubleshooting guide below. Purification often requires careful recrystallization or column chromatography.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The multi-step nature of this one-pot synthesis provides several opportunities for byproduct formation.
Caption: Potential byproduct formation in the synthesis from ethyl acetoacetate.
| Issue | Potential Cause (Byproduct) | Troubleshooting and Mitigation Strategies |
| Complex mixture of products observed | Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form dehydroacetic acid and other related compounds. | Controlled Addition of Base: Add the base slowly and at a controlled temperature to minimize self-condensation. Stoichiometry: Use a slight excess of cyanoacetamide to favor the desired reaction over the self-condensation of ethyl acetoacetate. |
| Presence of highly polar impurities | Incompletely Cyclized Intermediates: The linear intermediates, such as the Knoevenagel and Michael adducts, may not fully cyclize, especially if the reaction is not heated sufficiently or for an adequate duration. These open-chain compounds are typically more polar than the final product. | Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period to drive the cyclization to completion. Monitoring the disappearance of intermediates by TLC is recommended. Choice of Base: A stronger base might be required to facilitate the final intramolecular cyclization. |
| Low Purity after initial workup | Hydrolysis of Cyanoacetamide: In the presence of a strong base and water, cyanoacetamide can hydrolyze to malonamide, which can then participate in other condensation reactions. | Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can minimize hydrolysis. Careful Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strongly basic or acidic conditions. |
III. Analytical Characterization and Purity Assessment
Accurate characterization of the final product and identification of impurities are essential for any synthetic procedure.
| Technique | Expected Observations for this compound | Utility in Troubleshooting |
| ¹H NMR | Characteristic peaks for the methyl group, the two vinyl protons on the pyridinone ring, and the exchangeable N-H and O-H protons.[5][6] | Can be used to identify and quantify the desired product and major byproducts. The presence of unexpected signals can indicate the formation of isomers or other impurities. |
| ¹³C NMR | Distinct signals for the carbonyl carbons, the carbons of the pyridine ring, and the methyl carbon.[5][6] | Confirms the carbon skeleton of the product and helps in the structural elucidation of unknown byproducts. |
| HPLC | A single major peak for the pure product under optimized conditions. | An essential tool for assessing purity and monitoring the progress of the reaction. The presence of multiple peaks indicates impurities, and their retention times can help in their identification when compared to known standards.[7][8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₇NO₂).[5][6] | Confirms the molecular weight of the product and can be used to identify the molecular weights of byproducts, aiding in their structural determination. |
| Melting Point | A sharp melting point is indicative of high purity. | A broad or depressed melting point suggests the presence of impurities. |
IV. References
-
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Pyridone Derivatives MICHAEL Condensation with Ethyl Cyanoacetate, Cyanoacetamide and Acetoacetamide. Africaresearchconnects.com. Available at: --INVALID-LINK--
-
Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. Available at: --INVALID-LINK--
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: --INVALID-LINK--
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of cyanoacetamide derivatives 2aed | Download Table. ResearchGate. Available at: --INVALID-LINK--
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: --INVALID-LINK--
-
4-Hydroxy-6-methylpyridin-2(1H)-one. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. Available at: --INVALID-LINK--
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: --INVALID-LINK--
-
Process for the preparation of 6-hydroxypyrid-2-ones. Google Patents. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Pyridone Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. Available at: --INVALID-LINK--
-
troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem. Available at: --INVALID-LINK--
-
(PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: --INVALID-LINK--
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available at: --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: --INVALID-LINK--
-
6-hydroxy-4-methyl-2-pyridone(4664-16-8) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. Available at: --INVALID-LINK--
-
3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: --INVALID-LINK--
-
Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Triacetic acid lactone. Wikipedia. Available at: --INVALID-LINK--
-
4664-16-8|this compound. BLDpharm. Available at: --INVALID-LINK--
-
Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Available at: --INVALID-LINK--
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 5. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
troubleshooting low yield in 6-Hydroxy-4-methylpyridin-2(1h)-one synthesis
Welcome to the technical support center for the synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic compound. Pyridinone derivatives are crucial scaffolds in medicinal chemistry, and achieving a high yield of this intermediate is often a critical step in the development of novel therapeutics.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Common Synthetic Pathway: An Overview
A prevalent and reliable method for synthesizing this compound involves the base-catalyzed condensation of ethyl acetoacetate with cyanoacetamide.[2][3] This reaction, a variation of the Guareschi-Thorpe condensation, proceeds through a series of steps including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.
References
Technical Support Center: Purification of 6-Hydroxy-4-methylpyridin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Hydroxy-4-methylpyridin-2(1H)-one, focusing specifically on the removal of persistent colored impurities. The purity of this intermediate is often critical for the success of subsequent synthetic steps and for obtaining reliable biological data.[1] This document is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Understanding the Challenge: The Origin of Color
Colored impurities in organic compounds are typically molecules with extended conjugated π-systems that absorb light in the visible spectrum.[2] In the case of this compound, discoloration (e.g., yellow, brown, or pink hues) can arise from several sources:
-
Oxidation: Pyridinone rings, especially those with hydroxyl groups, can be susceptible to oxidation, leading to the formation of highly conjugated, colored byproducts. This can occur during the reaction, workup, or even upon storage when exposed to air and light.[3]
-
Side-Reactions: Incomplete reactions or side-reactions during synthesis can generate polymeric or condensed impurities that are often colored.
-
Residual Catalysts or Reagents: Trace amounts of certain reagents or metal catalysts can impart color to the final product.
-
Degradation: The compound itself may degrade over time, especially if stored improperly (e.g., at elevated temperatures or exposed to light).
The first crucial step in any purification strategy is to assess the nature of the impurity. A simple Thin Layer Chromatography (TLC) analysis can provide valuable insight into whether the color is associated with a single impurity, multiple impurities, or the product itself.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a distinct yellow/brown color. What is the most straightforward purification method to try first?
A1: Recrystallization is the recommended initial method for purifying solid compounds. This technique leverages differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. For pyridinone derivatives, polar solvents are often effective.
Expert Insight: The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures). A combination of methanol and diethyl ether has been successfully used to grow high-quality crystals of a similar compound, 4-hydroxy-6-methylpyridin-2(1H)-one.[4]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent portion-wise until the solid is completely dissolved at or near the solvent's boiling point. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities (including dust or particulates) are visible in the hot solution, perform a hot gravity filtration quickly to remove them. This must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.[1]
Q2: I tried recrystallization, but my product is still colored. What should I do next?
A2: If recrystallization alone is insufficient, an activated carbon (charcoal) treatment is the next logical step. Activated carbon is a highly porous form of carbon with an immense surface area, making it an excellent adsorbent for large organic molecules, particularly colored impurities with flat, aromatic structures.[2][5][6]
Causality: The graphitic-like surface of activated carbon has a strong affinity for conjugated molecules through π-stacking interactions.[2] It effectively traps these color bodies, which can then be removed by filtration.[7][8]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve Product: Following Step 2 from the recrystallization protocol, dissolve your crude or partially purified product in a minimal amount of hot solvent.
-
Cool Slightly: Remove the solution from the heat source. Crucially, never add activated carbon to a boiling solution , as its high surface area can cause violent bumping and boil-over.[6]
-
Add Carbon: Add a very small amount of activated carbon (a spatula tip's worth is a good starting point) to the warm solution.[6]
-
Heat and Stir: Return the mixture to the heat and gently swirl or stir for 2-5 minutes. Avoid prolonged heating, as this can lead to adsorption of your desired product and reduce your yield.
-
Hot Filtration: This is a critical step. The fine particles of carbon must be removed while the solution is still hot to prevent your product from crystallizing along with the carbon. Use a fluted filter paper in a pre-warmed funnel for a rapid gravity filtration.
-
Crystallize and Isolate: Allow the clear, colorless filtrate to cool and crystallize as described in the recrystallization protocol (Steps 4-7).
| Parameter | Recrystallization | Activated Carbon + Recrystallization | Column Chromatography |
| Primary Use | Removing moderate to high levels of soluble/insoluble impurities. | Removing small amounts of highly colored, conjugated impurities. | Separating complex mixtures with similar polarities. |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%); yield loss due to product adsorption on carbon is possible.[6] | Variable (40-90%); depends on separation difficulty. |
| Purity Achieved | Good to High | High to Excellent | Very High to Excellent |
| Complexity | Low | Low to Moderate | High |
| When to Use | First-line purification for most solid samples. | When recrystallization alone fails to remove color. | When other methods fail or when separating multiple, closely related compounds. |
Q3: The color persists even after charcoal treatment. Is there a more robust method available?
A3: Yes. When simpler methods fail, silica gel column chromatography is the most powerful technique for purifying organic compounds. It separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (the eluent).[9]
Expert Insight: Silica gel is a polar, acidic adsorbent. Non-polar compounds will travel through the column quickly with a non-polar eluent, while polar compounds will adsorb more strongly and move more slowly. By carefully selecting the eluent system, you can separate your target compound from the impurities. For pyridinone compounds, which are relatively polar, a common eluent is a mixture of ethyl acetate and a non-polar solvent like hexanes or isohexane.[10]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent mixture should give your product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from the colored impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column (dry loading).[11]
-
Elution: Begin eluting the column with the mobile phase. You can use a single isocratic eluent or gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute compounds of increasing polarity.[11]
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Q4: My compound is streaking on the TLC plate and seems stuck on the column. What's happening?
A4: Streaking on silica gel is common for compounds that are basic, acidic, or highly polar. The hydroxyl and amide groups in this compound make it quite polar and capable of strong interactions with the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount (0.1-1%) of a modifier to the eluent can significantly improve peak shape. For a compound like this, which has acidic protons but also a basic nitrogen, a polar modifier is often best. Try adding 1-5% methanol to your ethyl acetate/hexane mixture. For pyridinium-type compounds, triethylamine can be used to neutralize the acidic silica.[9][11]
-
Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase. Alumina (basic or neutral) or reversed-phase silica (C18) are common alternatives.[12] Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), is particularly effective at removing persistent polar colored impurities.[12]
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process and the experimental setup for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated carbon - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemviron.eu [chemviron.eu]
- 8. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Crystallization of 6-Hydroxy-4-methylpyridin-2(1H)-one
Welcome to the technical support guide for 6-Hydroxy-4-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Drawing upon established methodologies and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.
Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What went wrong?
Root Cause Analysis:
Oiling out or amorphous precipitation is a common issue when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into an ordered crystal lattice. This can be triggered by several factors:
-
Rapid Cooling: Drastic temperature drops shock the system, favoring kinetic precipitation over thermodynamic crystallization.
-
Solvent Evaporation: Uncontrolled, fast evaporation of the solvent can rapidly increase the concentration beyond the metastable zone limit.
-
Inappropriate Solvent Choice: The chosen solvent may have excessively high solubility for the compound at high temperatures and extremely low solubility at low temperatures, creating a very steep solubility curve.
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth, promoting the formation of non-crystalline solids.[1][2][3]
Troubleshooting Protocol: Controlled Cooling & Solvent Selection
-
Re-dissolution: Gently warm the solution containing the oil or amorphous solid until it is fully re-dissolved. If necessary, add a minimal amount of additional solvent to ensure complete dissolution.
-
Slow Cooling: Reduce the temperature gradually. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with glass wool or a similar material. For further cooling, transfer the flask to a refrigerator (2-8°C) rather than a freezer.
-
Solvent System Re-evaluation: If slow cooling fails, a different solvent system is required. A successful crystallization often relies on a solvent (or solvent mixture) in which the compound has moderate solubility at high temperatures and low solubility at room or lower temperatures. A documented successful method involves using a methanol-diethylether (1:1, v/v) mixture and allowing the solution to stand at room temperature for several days.[4][5]
-
Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, consider using an anti-solvent. Dissolve the compound in a minimum amount of the "good" solvent (e.g., methanol) at room temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) dropwise until persistent turbidity is observed. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Q2: The crystallization yield is very low. How can I improve it?
Root Cause Analysis:
Low yield typically indicates that a significant amount of the compound remains in the mother liquor after filtration. This can be due to:
-
Sub-optimal Solvent: The solvent may have a relatively high solubility for the compound even at low temperatures.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize precipitation.
-
Premature Filtration: The crystallization process may not have reached equilibrium before the crystals were harvested.
-
Excessive Solvent: Using too much solvent to dissolve the compound initially will result in a non-saturated solution upon cooling.
Troubleshooting Protocol: Optimizing Yield
-
Concentrate the Mother Liquor: Take the filtrate (mother liquor) and carefully evaporate a portion of the solvent using a rotary evaporator. This will increase the solute concentration.
-
Induce a Second Crop: After concentrating the mother liquor, cool the solution again, perhaps for a longer duration or at a lower temperature, to induce the formation of a second crop of crystals. Note that the purity of the second crop may be lower and should be assessed separately.
-
Solvent Screening: A systematic solvent screen is the most robust method to identify the ideal solvent for maximizing yield. The goal is to find a solvent that provides high solubility at reflux but very low solubility at 0-5°C.
Data Presentation: Solvent Considerations
| Solvent Class | Suitability for this compound | Rationale & Key Considerations |
| Alcohols (e.g., Methanol, Ethanol) | Good for initial dissolution; often requires an anti-solvent. | The compound is soluble in water and likely soluble in polar protic solvents.[6] Methanol has been used successfully for growing single crystals.[7] |
| Ethers (e.g., Diethyl Ether, MTBE) | Potential as an anti-solvent. | The compound's polarity suggests low solubility in ethers. A methanol/diethyl ether system is a documented method for crystallization.[4] |
| Esters (e.g., Ethyl Acetate) | Moderate; good for screening. | Offers a balance of polarity that can be effective for pyridinone-type structures. |
| Hydrocarbons (e.g., Hexane, Heptane) | Poor solvent; useful as an anti-solvent. | The compound is highly polar and will have negligible solubility. |
| Water | High solubility.[6] | May be used for crystallization, but cooling to very low temperatures or pH adjustment might be necessary to reduce solubility and improve yield. |
Q3: The final product consists of very fine needles, which are difficult to filter and handle. How can I obtain larger, more robust crystals?
Root Cause Analysis:
Crystal morphology is heavily influenced by the crystallization conditions and the presence of impurities.[3]
-
High Supersaturation: Rapid nucleation, caused by high supersaturation, leads to the formation of many small nuclei, resulting in fine particles or needles.
-
Solvent Effects: The solvent can interact with different crystal faces, promoting growth in one direction and leading to a needle-like habit.
-
Impurities: Structurally related impurities can adsorb onto specific crystal faces, inhibiting growth on those faces and forcing an anisotropic, needle-like morphology.[2][3]
Troubleshooting Protocol: Controlling Crystal Habit
-
Reduce Supersaturation Rate: The key is to slow down the entire process.
-
Slow Cooling: As described in Q1, use a very slow cooling ramp.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol) and leave the container loosely covered (e.g., with perforated parafilm) in a vibration-free area.[7] This allows the solvent to evaporate over several days, maintaining a low level of supersaturation.
-
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent or the addition of a co-solvent can alter the crystal habit.
-
Purity Enhancement: If impurities are suspected, perform a preliminary purification step before the final crystallization. This could be an activated carbon treatment to remove colored impurities or a flash chromatography step if the impurities are significant.
Experimental Workflow: Recrystallization for Improved Crystal Habit
Caption: A standard recrystallization workflow emphasizing controlled cooling.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
-
Molecular Formula: C₆H₇NO₂[8]
-
Molecular Weight: 125.13 g/mol [9]
-
Appearance: Off-white to light brown solid[6]
-
Melting Point: Typically reported in the range of 195-198°C.[6] However, higher melting points (e.g., 273–275 °C) have been reported for related structures, suggesting the possibility of polymorphism or variations based on purity.[4]
-
Solubility: It is soluble in water.[6] Its structure, featuring hydroxyl and amide groups, allows for strong hydrogen bonding, influencing its solubility in various polar solvents.[4][5]
-
Tautomerism: Like many hydroxypyridines, this compound exists in tautomeric forms, primarily the keto (pyridin-2-one) and enol (pyridine-2,6-diol) forms. The pyridinone (keto) form is generally favored, especially in the solid state.[7]
Q: Could polymorphism be affecting my crystallization results?
Yes, polymorphism is a strong possibility. Pyridinone derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different crystal structures with distinct physical properties (e.g., melting point, solubility, stability).[10] If you observe inconsistent melting points, different crystal shapes under slightly varied conditions, or changes in spectroscopic data (like IR or solid-state NMR) between batches, you may be isolating different polymorphs. A thorough characterization using techniques like Powder X-Ray Diffraction (PXRD) is essential to identify and control the polymorphic form.
Q: How do impurities mechanistically interfere with crystallization?
Impurities interfere with the highly ordered process of crystallization in several ways:
-
Inhibition of Nucleation: Impurities can increase the energy barrier for the formation of stable nuclei, prolonging the induction time or preventing crystallization altogether.
-
Disruption of Crystal Growth: Impurities can adsorb onto the growing crystal faces, blocking the addition of more molecules of the desired compound.[1][2] This can slow down or halt growth and often leads to changes in crystal habit (e.g., from prisms to needles).[3]
-
Lattice Incorporation: If an impurity is structurally very similar to the target molecule, it can be incorporated into the crystal lattice, leading to a contaminated product and introducing defects.
Caption: The mechanistic impact of impurities on crystal growth.
Q: What are the recommended analytical techniques for characterizing the final crystalline product?
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential for determining chemical purity.[5]
-
Identity Confirmation: Mass Spectrometry (MS) and NMR confirm the molecular weight and structure.[5]
-
Solid-State Characterization:
-
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal events, providing evidence of polymorphic forms or impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in hydrogen bonding and functional groups, which often differ between polymorphs.[7]
-
Single-Crystal X-Ray Diffraction (SC-XRD): Provides the absolute crystal structure, including bond lengths and angles, and details of intermolecular interactions like hydrogen bonding.[4]
-
References
- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Structure of two polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tautomerism in Pyridinone Characterization
A Specialist Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated technical support hub for the intricate challenge of characterizing pyridinone tautomers. Pyridinones are a cornerstone of many research and development programs, yet their inherent tautomerism can introduce significant complexity into experimental analysis. This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to provide you, a senior application scientist, with both the "how-to" and the "why" behind robust characterization strategies.
The Pyridinone Tautomerism Conundrum
Pyridinones exist in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. This equilibrium is not static; it is exquisitely sensitive to the molecule's environment. Factors such as solvent polarity, pH, temperature, and even the solid-state packing arrangement can dramatically shift the balance between tautomers.[1][2] Since different tautomers can possess divergent biological activities and physicochemical properties, a precise understanding of the tautomeric mixture is paramount for reproducible and meaningful results.
This guide will equip you with the expertise to dissect these complex mixtures, ensuring the integrity and accuracy of your findings.
Troubleshooting & FAQ Guide
My ¹H NMR spectrum is a mess of overlapping signals. How can I confidently assign peaks to specific tautomers?
This is the most common hurdle in pyridinone characterization. A complex ¹H NMR spectrum is often a direct indication of a tautomeric mixture in solution. Here’s how to deconstruct the problem:
Expert-Led Troubleshooting Protocol:
-
Harness Solvent Effects: The tautomeric equilibrium of pyridinones is profoundly influenced by the solvent.[1][2] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone (lactam) tautomer. In contrast, non-polar solvents often favor the less polar hydroxypyridine (lactim) form.[1]
-
Actionable Protocol: Acquire a series of ¹H NMR spectra in a range of deuterated solvents with varying polarities (e.g., from non-polar benzene-d₆ or CDCl₃ to polar DMSO-d₆ or D₂O).[3][4] A significant shift in peak positions, or the appearance and disappearance of entire sets of signals, is a hallmark of tautomerism.[5]
-
-
Leverage Temperature Dynamics: The interconversion between tautomers is a dynamic process. By lowering the temperature, you can sometimes slow this exchange to a rate where distinct signals for each tautomer can be resolved on the NMR timescale.
-
Actionable Protocol: Perform variable-temperature (VT) NMR studies. If broad peaks sharpen or coalesce into distinct signals at lower temperatures, you are directly observing the effects of a dynamic equilibrium.
-
-
Employ 2D NMR for Unambiguous Assignments: When a 1D spectrum is too crowded, 2D NMR is your most powerful tool for establishing structural connectivity.
-
Actionable Protocol:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., within the same tautomer).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton of each tautomer.
-
-
-
Utilize "Locked" Tautomer Analogues: Synthesizing or acquiring N-methylated and O-methylated derivatives of your pyridinone can provide unambiguous spectral fingerprints. The N-methyl analogue is "locked" in the pyridone form, while the O-methyl is "locked" as the hydroxypyridine.
-
Actionable Protocol: Compare the NMR spectra of your tautomeric mixture to these reference compounds. The chemical shifts and coupling patterns of the locked analogues will serve as a definitive guide for assigning the signals in your mixture.
-
Logical Workflow for NMR Tautomer Analysis:
References
Technical Support Center: Stabilizing 6-Hydroxy-4-methylpyridin-2(1H)-one During Storage
Welcome to the technical support center for 6-Hydroxy-4-methylpyridin-2(1H)-one (CAS 4664-16-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound with applications as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The stability of this compound is paramount for its effective use. Degradation can lead to the formation of impurities, which may compromise the outcomes of subsequent synthetic steps or biological assays. The primary factors influencing the stability of pyridinone derivatives include temperature, light, moisture, and atmospheric oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations can vary by supplier, with some suggesting refrigeration at 2-8°C, while others indicate room temperature is acceptable.[3][4] To minimize degradation, it is best practice to store the compound in a tightly sealed, opaque container, purged with an inert gas like argon or nitrogen to displace oxygen.
Q2: How sensitive is this compound to light?
A2: Pyridine and its derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[5] While specific data for this compound is not extensively published, it is prudent to handle the compound with care to avoid light exposure. Always store it in amber vials or other light-blocking containers.
Q3: Can I store the compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry (anhydrous) aprotic solvent and store at low temperatures (-20°C or -80°C) in a tightly sealed container to minimize exposure to moisture.
Q4: What are the visible signs of degradation?
A4: A noticeable change in the physical appearance of the compound, such as discoloration (e.g., from white/off-white to yellow or brown), can be an indicator of degradation.[5] Any significant change in color warrants a purity check before use.
Troubleshooting Guide: Investigating Compound Degradation
If you suspect that your stock of this compound has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and available columns.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or controlled room temperature.[3][4] | Minimizes thermal degradation. |
| Light | Store in opaque or amber containers.[5] | Prevents photodegradation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a dry environment, consider using a desiccator. | Prevents hydrolysis. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in readily available literature, based on the structure and general knowledge of pyridinone chemistry, potential degradation could involve:
-
Oxidation: The pyridinone ring can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.
-
Photodegradation: UV light can induce photochemical reactions, leading to complex mixtures of degradation products.[5]
-
Hydrolysis: Although generally stable, under certain pH conditions or in the presence of moisture, the lactam functionality could be susceptible to hydrolysis.
Further investigation using techniques like LC-MS/MS would be required to elucidate the exact structures of any degradation products formed under specific stress conditions.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 6-Hydroxy-4-methylpyridin-2(1h)-one: A Deep Dive into qNMR and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Hydroxy-4-methylpyridin-2(1h)-one, a pyridinone derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust analysis of this compound. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to empower you in selecting the most appropriate analytical strategy for your research and development needs.
The Rise of qNMR: A Paradigm Shift in Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering distinct advantages over traditional analytical techniques.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[4][5][6] This intrinsic relationship allows for the determination of the concentration or purity of a substance without the need for a compound-specific reference standard, a significant departure from chromatographic methods that rely on calibration curves.[5][7]
The versatility of qNMR allows for both the structural elucidation and quantification of a sample within a single experiment, providing a holistic analytical perspective.[7] This is particularly advantageous in drug development, where confirming the identity and purity of a compound simultaneously is highly efficient.
Head-to-Head Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique is often a balance between various factors including accuracy, precision, sensitivity, and sample throughput. Below is a comparative overview of qNMR, HPLC, and LC-MS for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal intensity is directly proportional to the molar concentration of the analyte.[6] | Separation based on the differential partitioning of the analyte between a mobile and stationary phase, with detection typically by UV-Vis absorption.[8] | Chromatographic separation coupled with mass-to-charge ratio detection, providing high selectivity and sensitivity.[8] |
| Primary Use | Absolute purity determination and quantification against a certified internal standard.[7] | Routine purity testing and quantification of major components and known impurities.[9] | Identification and quantification of trace-level impurities and metabolites.[8] |
| Calibration | Does not require a calibration curve with an identical standard for the analyte; relies on a certified internal standard.[5] | Requires a calibration curve generated from a series of known concentrations of a reference standard for the analyte.[10] | Typically requires a calibration curve, often with an isotopically labeled internal standard for highest accuracy. |
| Selectivity | High, based on the unique chemical shifts of protons in the molecule. Signal overlap can be a challenge.[11] | Good, dependent on the choice of column and mobile phase. Co-elution of impurities can occur. | Excellent, provides mass information which aids in the definitive identification of components. |
| Sensitivity | Generally lower than chromatographic methods.[12] | Moderate, with a limit of detection typically in the µg/mL range.[10] | Very high, with a limit of detection often in the ng/mL to pg/mL range. |
| Sample Throughput | Moderate, with each experiment taking several minutes. | High, with automated systems capable of running many samples sequentially. | High, similar to HPLC. |
| Non-destructive | Yes, the sample can be recovered after analysis.[12] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
In-Depth Experimental Protocol: qNMR Analysis of this compound
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR. The protocol is designed to be a self-validating system, with explanations for each critical step.
Diagram of the qNMR Workflow
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 5. azom.com [azom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 6-Hydroxy-4-methylpyridin-2(1h)-one
Introduction: The Significance of 6-Hydroxy-4-methylpyridin-2(1H)-one
This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its structural motif is a key component in various pharmaceuticals, including antiviral agents, and it is also explored for its potential in agrochemicals due to its phytotoxic properties.[1] The pyridinone core, with its capacity for hydrogen bonding and bioisosteric replacement of other chemical groups, makes it a valuable scaffold in medicinal chemistry.[2] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the research and drug development community.
This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this compound, originating from readily available starting materials: dehydroacetic acid, a pre-functionalized pyridinone ester, and the fundamental building blocks of citric acid and urea. Each route is evaluated based on its chemical principles, experimental protocol, yield, and overall practicality for laboratory and potential industrial applications.
Route 1: The Dehydroacetic Acid Pathway: A Classic and Reliable Approach
This widely utilized method leverages the commercially available and inexpensive dehydroacetic acid as the starting material. The synthesis proceeds in a two-step sequence involving the hydrolysis of the pyrone ring followed by amination to form the desired pyridinone.
Reaction Mechanism and Rationale
The synthesis begins with the acid-catalyzed hydrolysis of dehydroacetic acid (1) to yield 4-hydroxy-6-methyl-2H-pyran-2-one (2).[1] This step effectively opens and re-closes the ring to form the pyran-2-one intermediate. The subsequent and crucial step involves the reaction of this intermediate with a source of ammonia, typically aqueous ammonium hydroxide. This is a nucleophilic substitution reaction where the ammonia attacks the carbonyl group, leading to the opening of the pyranone ring, followed by intramolecular cyclization and dehydration to afford the thermodynamically more stable this compound (3).[1] The choice of aqueous ammonium hydroxide is strategic as it serves as both the nucleophile and a basic medium to facilitate the reaction.
Caption: Synthetic pathway from Dehydroacetic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (2) [1]
-
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).
-
Heat the mixture to 130 °C for 10 minutes.
-
While still warm, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
Dry the white solid to obtain 4-hydroxy-6-methylpyran-2-one. (Reported Yield: 86%).[1]
Step 2: Synthesis of this compound (3) [1]
-
In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.
-
Continue stirring the reaction mixture for 5 minutes at room temperature (25 °C).
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound. (Reported Yield: 80%).[1]
Route 2: Decarboxylation of a Pyridinone Precursor: A High-Yielding Transformation
This synthetic strategy commences with a more complex, pre-functionalized pyridinone, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The core pyridinone ring is already formed, and the synthesis is a single, high-yielding decarboxylation step.
Reaction Mechanism and Rationale
The key transformation in this route is the hydrolysis of the ester group at the C-3 position, followed by decarboxylation. The reaction is typically carried out under acidic conditions, such as refluxing in hydrochloric acid.[4] The acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid. Under the reaction conditions, this β-keto acid intermediate is unstable and readily undergoes decarboxylation to afford the final product. The high yield reported for this reaction suggests a very clean and efficient transformation with minimal side products.[4] This route is particularly attractive if the starting pyridinone ester is readily available or can be synthesized efficiently.
Caption: Decarboxylation of a pyridinone precursor.
Detailed Experimental Protocol[4]
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol).
-
Add 350 mL of 1 N hydrochloric acid to the flask.
-
Stir the mixture at reflux for 72 hours.
-
During this time, this compound will precipitate as a white solid.
-
After cooling, collect the solid by filtration, wash with water, and dry. (Reported Yield: 99%).[4]
Route 3: From Basic Building Blocks: The Citric Acid and Urea Approach
This route represents a "bottom-up" synthesis, utilizing inexpensive and readily abundant starting materials: citric acid and urea. While the direct synthesis of this compound is not explicitly detailed, this pathway is a well-established method for producing the closely related citrazinic acid (6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid).[5][6] Subsequent decarboxylation, a step demonstrated to be efficient in Route 2, would yield the target molecule.
Reaction Mechanism and Rationale
The synthesis of citrazinic acid from citric acid and urea under hydrothermal conditions is a complex, multi-step process within a single pot.[6] It is proposed that citric acid undergoes dehydration and decarboxylation at high temperatures to form intermediates like itaconic acid.[7] Urea, in turn, decomposes to provide ammonia.[7] These reactive intermediates then undergo a series of condensation and cyclization reactions to form the pyridinone ring of citrazinic acid. A patented method outlines a one-step hydrothermal process that reports high yields of citrazinic acid.[6] The subsequent decarboxylation of citrazinic acid would likely proceed under acidic conditions, similar to Route 2, to furnish the final product.
Caption: Synthesis from Citric Acid and Urea.
Detailed Experimental Protocol
Step 1: Synthesis of Citrazinic Acid (5) [6]
-
Dissolve citric acid (0.6094-1.2188 g) and urea (0.6966-1.3932 g) in 60-80 mL of deionized water in a 100 mL reaction vessel.
-
Sonciate the mixture for 5-10 minutes to ensure uniform mixing.
-
Seal the reaction vessel and heat in an oven at 160-200 °C for 2-6 hours under hydrothermal conditions.
-
Cool the reaction to room temperature, which will result in a dark green solution.
-
Centrifuge the solution at high speed, discard the supernatant, and dry the resulting yellow precipitate to obtain citrazinic acid. (Reported Yield: 70-85%).[6]
Step 2: Decarboxylation of Citrazinic Acid (Hypothetical Protocol based on Route 2)
-
In a round-bottom flask, suspend citrazinic acid in a suitable acidic medium (e.g., 1 N HCl).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated this compound by filtration.
-
Wash the solid with water and dry. The yield for this step is expected to be high, analogous to the decarboxylation in Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Dehydroacetic Acid | Route 2: Pyridinone Ester Decarboxylation | Route 3: Citric Acid and Urea |
| Starting Materials | Dehydroacetic acid, Sulfuric acid, Ammonium hydroxide | Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, Hydrochloric acid | Citric acid, Urea, Hydrochloric acid |
| Number of Steps | 2 | 1 | 2 |
| Overall Yield | ~69% | 99%[4] | High (estimated based on high-yield steps) |
| Reaction Conditions | Step 1: 130 °C; Step 2: Room Temperature | Reflux (72 hours) | Step 1: 160-200 °C (hydrothermal); Step 2: Reflux |
| Reagent Cost | Low to moderate | Potentially high for the starting ester | Very low |
| Scalability | Good | Excellent | Good, requires high-pressure equipment for Step 1 |
| Safety Considerations | Use of concentrated sulfuric acid. | Handling of hydrochloric acid. | High-pressure hydrothermal reaction. |
| Key Advantage | Readily available and inexpensive starting material. | Extremely high yield and clean reaction. | Utilizes very cheap and abundant starting materials. |
| Key Disadvantage | Two-step process with moderate overall yield. | Availability and cost of the starting pyridinone ester. | Requires specialized equipment for the hydrothermal step. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, cost, and available equipment.
-
For routine laboratory synthesis and moderate scale-up , the Dehydroacetic Acid Pathway (Route 1) offers a reliable and cost-effective method with straightforward procedures.
-
When the highest possible yield is the primary concern and the starting material is accessible , the Pyridinone Ester Decarboxylation (Route 2) is unequivocally the superior choice, delivering a near-quantitative yield in a single step.
-
For large-scale industrial production where cost is a critical driver , the Citric Acid and Urea Pathway (Route 3) presents a highly attractive option due to the inexpensiveness of the starting materials. However, this route necessitates investment in high-pressure reaction equipment.
Each of these routes provides a viable path to the target molecule, and a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that best aligns with their synthetic objectives.
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 6. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic and Computational Guide to the Tautomerism of 6-Hydroxy-4-methylpyridin-2(1H)-one
Introduction: Beyond a Single Structure
In the realm of medicinal chemistry and materials science, 6-Hydroxy-4-methylpyridin-2(1H)-one is a molecule of considerable interest, serving as a key intermediate in the synthesis of novel therapeutic agents, including non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1][2] However, its chemical reactivity and biological interactions are not governed by a single, static structure. The molecule exists as a dynamic equilibrium of tautomers, isomers that readily interconvert through the migration of a proton. Understanding the predominant forms and the factors that govern this equilibrium is paramount for predicting molecular behavior, optimizing reaction conditions, and designing effective drug candidates.
This comprehensive guide provides an in-depth comparison of the major tautomers of this compound. We will dissect their distinct spectroscopic signatures using Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by computational analysis. The causality behind experimental choices and the influence of environmental factors like solvent polarity will be explained, offering researchers a robust framework for analyzing this and similar pyridone systems.
The Tautomeric Landscape
The tautomerism of 2-hydroxypyridines and their derivatives has been a subject of extensive study.[3][4] The equilibrium is a delicate balance between the aromatic hydroxy-pyridine form and the non-aromatic but often more stable pyridone form, influenced by factors like solvent, temperature, and substitution patterns.[4][5][6] For this compound, two primary tautomers are in equilibrium: the pyridone form (Tautomer A) and the dihydroxypyridine form (Tautomer B).
Caption: Tautomeric equilibrium between the pyridone (A) and dihydroxypyridine (B) forms.
In the solid state and in polar solvents, the pyridone form (Tautomer A) is generally the predominant species, stabilized by strong intermolecular hydrogen bonding.[3][5][7] Non-polar environments can shift the equilibrium, favoring the more aromatic dihydroxypyridine tautomer (Tautomer B).[5]
Part 1: Spectroscopic Fingerprints for Tautomer Identification
Spectroscopy offers a powerful, non-destructive window into this tautomeric equilibrium. Each technique probes different molecular features, and together they provide a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most conclusive method for identifying and quantifying tautomers in solution. The distinct chemical environments of protons (¹H) and carbons (¹³C) in each tautomer give rise to unique sets of signals.
¹H NMR Signatures:
-
Tautomer A (Pyridone): The key diagnostic signal is the N-H proton, which is typically a broad singlet observed far downfield (δ 10.5-12.0 ppm) due to hydrogen bonding and the influence of the adjacent carbonyl group. An O-H signal for the 6-hydroxy group is also expected. The two vinyl protons on the ring (H-3 and H-5) will appear as distinct signals.
-
Tautomer B (Dihydroxypyridine): This form lacks an N-H proton. Instead, two O-H proton signals would be present, though they may be broad and their observation can be solvent-dependent. The ring protons would likely experience a slight upfield shift compared to Tautomer A due to increased aromaticity.
¹³C NMR Signatures:
-
Tautomer A (Pyridone): The most telling signal is the C=O carbon (C-2), which appears significantly downfield (δ ~165-170 ppm). The C-6 carbon, attached to the hydroxyl group, will also be downfield.
-
Tautomer B (Dihydroxypyridine): This tautomer lacks a carbonyl carbon. Instead, the C-2 and C-6 carbons, both attached to hydroxyl groups, would resonate at chemical shifts typical for phenolic carbons (δ ~155-165 ppm), which is upfield relative to the C=O in Tautomer A.
Comparative NMR Data Summary
| Signal | Tautomer A (Pyridone Form) | Tautomer B (Dihydroxypyridine Form) | Rationale for Difference |
| ¹H N-H | ~11.0 ppm (broad s)[1][2] | Absent | Presence of the N-H bond in the pyridone ring. |
| ¹H O-H | ~10.4 ppm (broad s)[1][2] | Two distinct O-H signals expected | Tautomer A has one OH; Tautomer B has two. |
| ¹H Ring Protons | H-3: ~5.6 ppm; H-5: ~5.3 ppm[1][2] | Expected slight upfield shift | Increased aromatic character in the dihydroxy form. |
| ¹³C C=O (C-2) | ~167.6 ppm[1][2] | Absent | Carbonyl group is characteristic of the pyridone form. |
| ¹³C C-O (C-2, C-6) | C-6: ~164.8 ppm[1][2] | Two signals expected (~155-165 ppm) | Tautomer B has two C-O bonds; Tautomer A has one C-O and one C=O. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The provided data is based on reported values for 4-hydroxy-6-methylpyridin-2(1H)-one, which strongly suggests the pyridone form is dominant under the measured conditions (CDCl₃).[1][2]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
The different π-electron systems of the tautomers result in distinct UV-Vis absorption spectra. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation.
-
Tautomer A (Pyridone): Possesses a cross-conjugated dienone system.
-
Tautomer B (Dihydroxypyridine): Has a fully aromatic pyridine ring.
Generally, the pyridone form absorbs at a longer wavelength compared to the hydroxypyridine form.[8] The equilibrium can be monitored by observing changes in the UV-Vis spectrum upon altering the solvent. In polar solvents like water, which stabilize the more polar pyridone form, an increase in the intensity of the longer-wavelength band is expected.[4][5][9]
Expected UV-Vis Absorption Maxima
| Tautomer | Expected λmax Range (nm) | Rationale |
| Tautomer A (Pyridone) | 290 - 320 | Extended conjugation of the dienone chromophore. |
| Tautomer B (Dihydroxypyridine) | 260 - 280 | π → π* transitions of the aromatic hydroxypyridine system. |
Note: These are estimated ranges. The exact λmax values are highly solvent-dependent. The presence of multiple absorption bands is common as different electronic transitions are possible.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer.
-
Tautomer A (Pyridone): The spectrum will be dominated by a strong C=O stretching vibration between 1640-1680 cm⁻¹. A broad N-H stretching band will also be present around 3100-3300 cm⁻¹.[1][2]
-
Tautomer B (Dihydroxypyridine): This form will show no C=O stretch. Instead, a broad O-H stretching band (or bands) will be prominent in the 3200-3600 cm⁻¹ region. C=N and C=C stretching vibrations of the aromatic ring will be observed in the 1500-1620 cm⁻¹ region.
Key IR Absorption Frequencies
| Functional Group | Tautomer A (Pyridone Form) | Tautomer B (Dihydroxypyridine Form) |
| C=O Stretch | ~1640 cm⁻¹ (Strong) [1] | Absent |
| N-H Stretch | ~3100-3300 cm⁻¹ (Broad) | Absent |
| O-H Stretch | ~3300 cm⁻¹ (Broad) | ~3200-3600 cm⁻¹ (Broad) |
| C=C / C=N Stretch | ~1580-1620 cm⁻¹ | ~1500-1620 cm⁻¹ |
Part 2: The Decisive Role of the Environment
The tautomeric equilibrium is not static; it is a dynamic process heavily influenced by the surrounding medium.
Solvent Effects
The choice of solvent can dramatically shift the equilibrium from one tautomer to another.[6]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the more polar pyridone tautomer (A) through hydrogen bonding with the C=O and N-H groups.[4][5] In water, the pyridone form is expected to be overwhelmingly dominant.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents also favor the polar pyridone form due to their high dielectric constants, but the stabilization may be less pronounced than in protic solvents.
-
Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, intramolecular hydrogen bonding and aromaticity become more significant stabilizing factors. This shifts the equilibrium towards the less polar, more aromatic dihydroxypyridine tautomer (B).[5]
pH Effects
The pH of an aqueous solution introduces another layer of complexity by allowing for protonation or deprotonation, which can favor specific tautomeric forms. At low pH, the ring nitrogen can be protonated, while at high pH, the hydroxyl and N-H protons can be removed. Studying the spectroscopic properties as a function of pH can provide valuable information on the pKa values of the different acidic/basic sites on each tautomer.[10]
Part 3: Experimental and Computational Protocols
To ensure scientific rigor, the following protocols outline the methodologies for obtaining reliable and reproducible data.
Protocol 1: NMR Spectroscopic Analysis
Objective: To identify and quantify the tautomeric ratio in various deuterated solvents.
Caption: Workflow for NMR-based tautomer analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Prepare separate samples by dissolving the compound in ~0.7 mL of each deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in clean, dry 5 mm NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz). Ensure the sample temperature is equilibrated and maintained at a constant value (e.g., 298 K), as the equilibrium can be temperature-sensitive.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of both major and minor tautomer signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Analysis: Process the spectra (phasing, baseline correction). Calibrate the chemical shift scale to TMS. For ¹H NMR, carefully integrate the signals corresponding to the N-H proton of Tautomer A and the ring protons of both tautomers. The ratio of their integrals directly reflects the molar ratio of the tautomers. For ¹³C NMR, identify the presence or absence of the characteristic C=O signal to confirm the dominant tautomer.
Protocol 2: Computational Chemistry Analysis
Objective: To calculate the relative thermodynamic stabilities and predict the spectroscopic properties of the tautomers.
Caption: Workflow for computational analysis of tautomers.
Methodology:
-
Structure Input: Build the 3D structures of Tautomer A and Tautomer B in a molecular modeling program.
-
Computational Method Selection: Choose a reliable quantum chemistry method. Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for this type of system.[3][6][11]
-
Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This should be done for both the gas phase and in simulated solvents using a continuum model like the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for accurate energy comparisons. The output also gives the predicted IR spectrum.
-
Energy Calculation: Compare the Gibbs free energies (G) of the optimized tautomers in each environment (gas phase, different solvents). The difference in free energy (ΔG) allows for the prediction of the equilibrium constant (K_T).
-
Spectroscopic Prediction: Use the optimized geometries to predict other spectroscopic properties. NMR chemical shifts can be calculated using the GIAO method. Electronic transitions for the UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT).
Conclusion
The characterization of this compound is a clear demonstration that a molecule's identity is often a dynamic equilibrium rather than a single structure. The pyridone (Tautomer A) and dihydroxypyridine (Tautomer B) forms possess distinct and readily distinguishable spectroscopic fingerprints. NMR spectroscopy provides definitive structural information and quantification, while IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure.
For researchers in drug development and chemical synthesis, a thorough understanding of this tautomerism, supported by the robust spectroscopic and computational protocols outlined here, is essential. It is the key to controlling reactivity, predicting biological activity, and ultimately, harnessing the full potential of this versatile heterocyclic scaffold.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. echemi.com [echemi.com]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 6-Hydroxy-4-methylpyridin-2(1H)-one Derivatives Versus Standard Drugs
The pyridin-2(1H)-one ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] These six-membered, nitrogen-containing heterocycles exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides an in-depth, objective comparison of the biological performance of derivatives based on the 6-Hydroxy-4-methylpyridin-2(1H)-one core structure against established standard drugs. We will delve into the experimental data, elucidate the causality behind methodological choices, and present a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
Anticancer Activity: Seeking Potency and Selectivity
The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount challenge in oncology. Pyridinone derivatives have emerged as a promising class of compounds, often exhibiting potent cytotoxicity against various cancer cell lines.[2][4] Their mechanisms can be diverse, with some derivatives shown to induce cell cycle arrest, a critical pathway for controlling cell proliferation.[5]
Comparative Performance Data
A significant measure of a potential anticancer drug is its ability to kill cancer cells (cytotoxicity) at low concentrations, ideally while sparing normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.
A recent study evaluated a novel 3,4-dihydro-6-methyl-2-pyridone derivative, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, against the well-established chemotherapeutic agent, Doxorubicin.[4] The results highlight a compelling therapeutic window.
| Compound | Cell Line | Target | IC50 (µM) | Standard Drug | Standard IC50 (µM) | Source |
| Novel Pyridone Derivative | HepG-2 | Liver Cancer | 1.2 | Doxorubicin | 1.1 | [4] |
| Novel Pyridone Derivative | PBMC | Normal Cells | > 30 | Doxorubicin | 2.0 | [4] |
The data reveals that the novel pyridone derivative demonstrates potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to that of Doxorubicin.[4] Crucially, the derivative shows substantially lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a superior selectivity index and a potentially reduced side-effect profile compared to Doxorubicin.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity is reliably determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cellular metabolic activity, which serves as a proxy for cell viability.
Causality: The choice of the MTT assay is based on its robustness and direct correlation between mitochondrial dehydrogenase activity in living cells and the colorimetric signal produced. It provides a quantitative and high-throughput method to assess the dose-dependent effects of a compound on cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2) and normal cells (e.g., PBMC) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyridone derivative and the reference drug (e.g., Doxorubicin) for a 48-hour incubation period.[4]
-
MTT Reagent Addition: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well. The plates are incubated for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: In Vitro Cytotoxicity Screening Workflow
Caption: Workflow of the MTT assay for determining IC50 values.
Antimicrobial Activity: A New Front Against Resistance
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyridinone derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of various pathogenic bacteria and fungi.[3][6]
Comparative Performance Data
The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound Class | Target Organism | MIC Range (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Source |
| Pyrazoline & Hydrazone Derivatives | S. aureus (Gram+) | 32-512 | Ampicillin | Not specified | [7] |
| Pyrazoline & Hydrazone Derivatives | E. coli (Gram-) | 32-512 | Ofloxacin | Not specified | [7] |
| Dihydropyrimidine Derivatives | C. albicans (Fungus) | Variable | Fluconazole | Variable | [8] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL E. coli | Active | Ciprofloxacin | Resistant | [9][10] |
Studies show that various pyridone-related structures exhibit moderate to good antimicrobial activity, with MIC values ranging from 32 to 512 μg/mL against both Gram-positive and Gram-negative bacteria.[7] Notably, certain derivatives show efficacy against drug-resistant strains, such as ESBL-producing E. coli, where standard drugs may fail.[9]
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.
Causality: This method is chosen for its efficiency, reproducibility, and conservation of reagents. It allows for the simultaneous testing of multiple compounds at various concentrations against different microorganisms in a high-throughput 96-well plate format.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the wells of a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control well (microorganism, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is sub-cultured onto agar plates. The MBC is the lowest concentration that prevents any growth on the subculture.
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the microbroth dilution method to find the MIC.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[11] Antioxidants mitigate this damage by scavenging free radicals. 5-Hydroxypyridin-4-one derivatives, which are structurally related to the core topic, are noted for their potential to act as radical scavengers.[11]
Comparative Performance Data
The antioxidant capacity of a compound is often assessed by its ability to scavenge a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.
| Compound | Antioxidant Activity (IC50, µM) | Standard Drug | Standard IC50 (µM) | Source |
| 5-Hydroxypyridin-4-one Derivative (Va) | 708.6 | Ascorbic Acid | < 708.6 | [11] |
| 5-Hydroxypyridin-4-one Derivative (Va) | 708.6 | Kojic Acid | > 708.6 | [11] |
In a comparative study, a novel 5-hydroxypyridin-4-one derivative (compound Va) demonstrated significant DPPH scavenging activity, proving more potent than the standard antioxidant kojic acid, though less potent than ascorbic acid.[11] This indicates that the pyridinone scaffold can be tailored to produce effective antioxidant agents.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[12][13]
Causality: The DPPH assay is a simple, rapid, and widely used method for screening the radical scavenging activity of compounds.[13] The stability of the DPPH radical and the clear colorimetric endpoint make it a reliable choice for initial antioxidant screening.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent like methanol.[12]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 4 mg/100 mL). The solution should have a deep violet color with a maximum absorbance at ~517 nm.[12][13]
-
Reaction Mixture: In a set of test tubes or a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.[12] A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: Allow the reaction mixtures to stand in the dark at room temperature for 30 minutes.[12][13]
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.
Visualization: Principle of the DPPH Assay
Caption: The antioxidant donates a hydrogen atom to neutralize the DPPH radical.
Conclusion and Future Outlook
The collective evidence strongly supports the role of the this compound scaffold and its analogs as a versatile platform for drug discovery. Derivatives have demonstrated biological activities that are, in several cases, comparable or superior to standard therapeutic agents. The notable selectivity of certain anticancer derivatives against tumor cells over healthy cells and the efficacy of antimicrobial derivatives against resistant strains underscore the significant potential of this chemical class.[4][9]
Future investigations should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and refine the pharmacological profile. Further modifications to the core scaffold could enhance drug-like properties, such as solubility and metabolic stability, paving the way for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 13. mdpi.com [mdpi.com]
reactivity comparison of 6-Hydroxy-4-methylpyridin-2(1h)-one with other heterocyclic ketones
An In-Depth Guide to the Comparative Reactivity of 6-Hydroxy-4-methylpyridin-2(1H)-one
Introduction: The Privileged Scaffold of Pyridin-2(1H)-one
In the landscape of medicinal chemistry and materials science, heterocyclic ketones represent a cornerstone of molecular design. Among these, the pyridin-2(1H)-one nucleus is a "privileged scaffold," appearing in a multitude of biologically active compounds, including antiviral, cardiotonic, and anticancer agents.[1][2] Its unique electronic structure, existing in a delicate tautomeric balance, imparts a rich and versatile reactivity profile. This guide focuses on a particularly relevant derivative, This compound , and provides a comparative analysis of its reactivity against other key heterocyclic ketones.
Our objective is to move beyond a simple catalog of reactions and delve into the mechanistic underpinnings that govern chemical behavior. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of novel synthetic routes and the strategic functionalization of these important molecular frameworks. We will explore electrophilic and nucleophilic substitutions, as well as reactions at the heteroatoms, supported by experimental data and protocols.
Structural and Electronic Properties: A Tale of Tautomers
The reactivity of this compound is intrinsically linked to its structure and the tautomeric forms it can adopt. The presence of hydroxyl and carbonyl groups allows for both keto-enol and lactam-lactim tautomerism. This equilibrium is fundamental to its chemical behavior, as the electron distribution and the availability of lone pairs differ significantly between forms.
Caption: Tautomeric equilibria of this compound.
The lactam-keto form is generally the most stable and predominant tautomer in solution and solid states. The ring in this form behaves as a highly electron-rich diene system, making it exceptionally susceptible to electrophilic attack.
Comparative Reactivity: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a hallmark reaction of 2-pyridones. Unlike pyridine, which is electron-deficient and requires harsh conditions for EAS, the 2-pyridone ring is activated.[3][4] The presence of two electron-donating groups (an enamine-like nitrogen and a hydroxyl group) in this compound further enhances this reactivity, making it significantly more nucleophilic than unsubstituted 2-pyridone.
Halogenation
Halogenation provides a clear demonstration of the pyridone's activated nature. While pyridine requires high temperatures for radical halogenation, 2-pyridones undergo facile electrophilic halogenation under mild conditions.[5] The directing effects of the substituents in this compound are additive, strongly favoring substitution at the C3 and C5 positions.
Experimental Rationale: A comparative bromination study using N-Bromosuccinimide (NBS) in a polar solvent like Acetic Acid (AcOH) or Dimethylformamide (DMF) is an ideal choice. NBS provides a low, steady concentration of electrophilic bromine (Br+), minimizing side reactions. The choice of a polar solvent helps to stabilize the charged intermediates formed during the reaction.
| Compound | Reagent/Conditions | Major Product(s) | Yield | Comments & Rationale |
| This compound | NBS (1.1 eq), AcOH, RT, 4h | 3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one | >90% | Highly activated ring. Strong directing effect from OH and NH groups leads to rapid and selective bromination at C3. |
| 2-Pyridone | NBS (1.1 eq), AcOH, RT, 12h | 3-Bromo- and 5-Bromo-2-pyridone | ~75% (mixture) | Less activated than the di-substituted analogue, resulting in slower reaction and a mixture of C3/C5 isomers.[6] |
| Pyrimidin-4(3H)-one | NBS (1.1 eq), AcOH, 50°C, 24h | 5-Bromo-pyrimidin-4(3H)-one | ~60% | The second nitrogen atom is strongly deactivating, requiring more forcing conditions for a lower yield. Reactivity is significantly reduced.[7] |
| Quinolin-2(1H)-one (Carbostyril) | Br₂ in AcOH, RT, 6h | 6-Bromo-quinolin-2(1H)-one | ~85% | The fused benzene ring is more activated than the pyridone ring, leading to substitution on the carbocyclic portion. |
Nitration
The nitration of 2-pyridones is a classic example of how reaction conditions can dramatically alter regiochemical outcomes. The key variable is the acidity of the medium, which dictates the nature of the reacting species.[6][8]
-
In low acidity media (e.g., HNO₃ in Ac₂O), the reaction occurs on the neutral pyridone molecule. The powerful activating and directing effects of the ring nitrogen and hydroxyl group lead to substitution at the C3 position.
-
In high acidity media (e.g., HNO₃ in H₂SO₄), the pyridone oxygen is protonated. This dramatically changes the electronic landscape. The resulting pyridinium ion is strongly deactivated, and the directing influence shifts, favoring substitution at the C5 position.[6]
Caption: Influence of acidity on the regioselectivity of pyridone nitration.
This dual reactivity makes this compound a versatile building block, allowing for selective entry into either the 3-nitro or 5-nitro series simply by tuning the reaction conditions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is less common for the pyridone ring itself compared to pyridine derivatives bearing a good leaving group (like a halide) at the C2 or C4 positions.[9][10] The pyridone ring is electron-rich and thus inherently resistant to attack by nucleophiles. However, SNAr reactions become feasible if:
-
A strong electron-withdrawing group is present to activate the ring.
-
A good leaving group (e.g., Cl, Br) is installed on the ring, typically at the C2, C4, or C6 positions.
-
The reaction proceeds via transformation into a more electrophilic pyridinium salt.[11]
For this compound, direct nucleophilic substitution on the core ring is unfavorable. However, the hydroxyl group at C6 can be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate nucleophilic displacement. This two-step process provides a route to C6-functionalized pyridones.
Experimental Protocols
To ensure scientific integrity, a detailed, self-validating protocol is essential. The following procedure for comparative bromination allows for a direct assessment of reactivity.
Protocol: Comparative Electrophilic Bromination
Objective: To compare the reactivity and regioselectivity of this compound, 2-pyridone, and pyrimidin-4(3H)-one towards electrophilic bromination.
Materials:
-
This compound (Substrate A)
-
2-Pyridone (Substrate B)
-
Pyrimidin-4(3H)-one (Substrate C)
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial Acetic Acid (AcOH)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, TLC plates (silica gel), NMR tubes, deuterated solvents (e.g., DMSO-d₆).
Workflow Diagram:
Caption: Experimental workflow for the comparative bromination protocol.
Step-by-Step Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, place Substrate A (125 mg, 1.0 mmol), Substrate B (95 mg, 1.0 mmol), and Substrate C (96 mg, 1.0 mmol), respectively.
-
Dissolution: Add glacial acetic acid (10 mL) to each flask and stir until the substrate is fully dissolved. Cool the flasks to 0°C in an ice bath.
-
Reagent Addition: To each flask, add N-Bromosuccinimide (187 mg, 1.05 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.
-
Causality Note: Portion-wise addition at low temperature controls the reaction rate and prevents potential runaway reactions or over-bromination, especially with the highly activated Substrate A.
-
-
Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour (Eluent: 5% MeOH in CH₂Cl₂). Note the time required for complete consumption of the starting material.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 10% aqueous sodium thiosulfate solution (20 mL) to quench any unreacted bromine.
-
Neutralization: Carefully add saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification & Validation: Purify the crude material by either recrystallization (from ethanol/water) or column chromatography on silica gel. The final validation of product structure and purity must be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This confirms the regioselectivity and serves as the self-validating step of the protocol.
Conclusion
This compound emerges as a highly reactive and synthetically versatile heterocyclic ketone. Its reactivity is dominated by the electron-rich nature of the pyridone ring, further enhanced by its hydroxyl and methyl substituents.
-
Superiority in EAS: It undergoes electrophilic aromatic substitution, such as halogenation and nitration, far more readily than unsubstituted 2-pyridone and significantly faster than other heterocyclic systems like pyrimidinones.
-
Tunable Regioselectivity: The regiochemical outcome of nitration can be precisely controlled by modulating the reaction acidity, offering strategic access to different isomers.
-
Synthetic Utility: While less prone to direct SNAr, its hydroxyl group can be leveraged as a handle for introducing nucleophiles at the C6 position after conversion to a suitable leaving group.
This predictable yet tunable reactivity profile solidifies the position of this compound as a valuable scaffold for the development of new pharmaceuticals and functional materials. A thorough understanding of the principles outlined in this guide enables researchers to harness its chemical potential with precision and efficiency.
References
- 1. irjms.com [irjms.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. davuniversity.org [davuniversity.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. quora.com [quora.com]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Pyridinone Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with stability—both chemical and metabolic—being a critical hurdle. The nature and position of substituents on the pyridinone ring play a pivotal role in dictating the molecule's robustness.[2] This guide offers an in-depth comparison of the stability of pyridinone derivatives, elucidating the influence of various substituents and providing the experimental frameworks necessary for their evaluation.
The Decisive Role of Substituents in Pyridinone Stability
The stability of a pyridinone derivative is not an intrinsic property of the core structure alone; it is profoundly influenced by the electronic and steric effects of its substituents. These appended chemical groups can alter electron density distribution, modulate pKa, influence tautomeric equilibrium, and present or mask sites susceptible to metabolic attack.[2][3] Understanding these structure-stability relationships is paramount for rational drug design and the optimization of lead compounds.
A key aspect of pyridinone chemistry is the tautomeric equilibrium between the pyridone and hydroxypyridine forms.[4] The position of this equilibrium can be significantly shifted by substituents, which in turn affects the molecule's reactivity and potential degradation pathways.[4]
Comparative Analysis of Metabolic Stability
Metabolic stability, typically assessed by the rate of clearance in liver microsomes or hepatocytes, is a crucial parameter for predicting the in vivo half-life of a drug. The following data, synthesized from various studies, illustrates the impact of different substituents on the metabolic stability of a hypothetical pyridinone core. It is important to note that while these examples are illustrative, direct comparison between studies should be made with caution due to variations in experimental conditions.
| Substituent (R) | Position | Type | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Observations |
| -H (unsubstituted) | - | - | 25 | 27.7 | Baseline stability |
| -CH3 | 4 | Electron-Donating | 40 | 17.3 | Increased stability, likely due to steric hindrance of a potential metabolic site. |
| -OCH3 | 4 | Electron-Donating | 35 | 19.8 | Methoxy group can be a site of O-demethylation, but may also shield other positions. |
| -Cl | 5 | Electron-Withdrawing | 65 | 10.7 | Halogenation can block sites of metabolism and increase stability.[1] |
| -F | 5 | Electron-Withdrawing | 70 | 9.9 | Fluoro-substitution is a common strategy to enhance metabolic stability.[1][5] |
| -CF3 | 4 | Strong Electron-Withdrawing | >90 | <7.7 | Trifluoromethyl group is generally resistant to metabolism and can significantly improve stability.[5] |
| -Phenyl | 3 | Bulky/Aromatic | 15 | 46.2 | Aromatic rings can be susceptible to hydroxylation, a common metabolic pathway. |
| -Phenyl-F (para) | 3 | Bulky/Aromatic with EWG | 55 | 12.6 | Fluorination of the phenyl ring blocks a potential site of metabolism, enhancing stability.[6] |
HLM: Human Liver Microsomes. The data presented is a representative compilation for illustrative purposes.
Causality Behind the Observations:
-
Electron-donating groups (EDGs) like methyl (-CH3) and methoxy (-OCH3) can increase electron density in the ring, potentially making it more susceptible to oxidative metabolism. However, their steric bulk can also shield adjacent positions from enzymatic attack.
-
Electron-withdrawing groups (EWGs) , particularly halogens like chlorine (-Cl) and fluorine (-F), are a widely used strategy to enhance metabolic stability.[1] They decrease the electron density of the aromatic ring, making it less prone to oxidation by cytochrome P450 enzymes. Furthermore, they can physically block common sites of metabolism.[6]
-
Lipophilicity , often increased by bulky, non-polar substituents, can have a complex effect. While it can enhance binding to metabolic enzymes, it doesn't always correlate with decreased stability. Modulating lipophilicity without addressing a specific metabolic liability is often not a successful strategy for improving half-life.[7][8]
Comparative Analysis of Chemical Stability
Chemical stability is the ability of a compound to resist degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]
| Substituent (R) | Position | % Degradation (Acidic Hydrolysis, 0.1 M HCl, 80°C, 24h) | % Degradation (Basic Hydrolysis, 0.1 M NaOH, 80°C, 24h) | % Degradation (Oxidative, 3% H2O2, RT, 24h) | Key Observations |
| -H (unsubstituted) | - | 15 | 25 | 10 | The pyridone ring itself possesses a degree of inherent stability. |
| -CN | 3 | 5 | 10 | 8 | The electron-withdrawing cyano group can stabilize the ring against hydrolytic cleavage. |
| -NH2 | 4 | 20 | 35 | 25 | The electron-donating amino group can activate the ring, making it more susceptible to degradation, particularly oxidation. |
| -NO2 | 5 | <5 | <5 | <5 | The strongly electron-withdrawing nitro group significantly enhances stability against hydrolysis and oxidation. |
| -OH | 3 | 12 | 20 | 30 | A hydroxyl group can increase susceptibility to oxidation. |
The data presented is a representative compilation for illustrative purposes.
Causality Behind the Observations:
-
Acidic and Basic Hydrolysis: The pyridone ring contains a lactam functionality which can be susceptible to hydrolysis. Electron-withdrawing groups generally decrease the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions, thus increasing stability.[11] Conversely, electron-donating groups can increase the susceptibility to hydrolysis.
-
Oxidative Degradation: The pyridone ring can be susceptible to oxidation. Electron-rich rings, often those with electron-donating substituents, are more easily oxidized. Electron-withdrawing groups tend to deactivate the ring towards oxidation.[9]
Experimental Protocols
To ensure the generation of reliable and reproducible stability data, standardized experimental protocols are crucial.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This in vitro assay is a cornerstone of early drug discovery for predicting hepatic clearance.[12]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test pyridinone derivative (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the same buffer.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture. The final concentration of the test compound is typically 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of selected pyridines. I. Substituent constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. AGU Fall Meeting 2020 [agu.confex.com]
- 12. nuvisan.com [nuvisan.com]
- 13. benchchem.com [benchchem.com]
- 14. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of 6-Hydroxy-4-methylpyridin-2(1H)-one Analogs: A Comparative Guide
In the landscape of modern drug discovery, the pyridin-2(1H)-one scaffold has emerged as a privileged structure due to its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The core structure's ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable physicochemical properties, makes it an attractive starting point for medicinal chemists.[3] This guide provides a comprehensive framework for assessing and comparing the drug-like properties of novel analogs based on the 6-Hydroxy-4-methylpyridin-2(1H)-one core, a key intermediate in the synthesis of various biologically active compounds.[1]
We will delve into the critical experimental assays and computational evaluations necessary to characterize these analogs, providing not only the "how" but, more importantly, the "why" behind each methodological choice. The objective is to equip researchers with the knowledge to rationally design and select compounds with an optimal balance of potency and developability, thereby increasing the probability of success in the preclinical and clinical phases.[4]
The Foundational Assessment: Lipinski's Rule of Five
A fundamental starting point in evaluating the drug-like potential of any new chemical entity is a theoretical assessment based on Lipinski's Rule of Five.[5][6] This rule of thumb predicts the likelihood of a compound being orally bioavailable. An orally active drug, according to Lipinski, should not violate more than one of the following criteria:
-
Molecular Weight (MW) < 500 Daltons: Lower molecular weight compounds are more likely to be transported across biological membranes.[7]
-
LogP (octanol-water partition coefficient) < 5: LogP is a measure of a compound's lipophilicity. An optimal LogP is crucial for balancing aqueous solubility and lipid membrane permeability.[7]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeability.[8]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[8]
While a valuable initial screen, it's crucial to recognize that Lipinski's rules are guidelines, not rigid laws, and many successful drugs, particularly natural products and certain classes of inhibitors, lie "beyond the Rule of Five."[6][7]
Experimental Evaluation of Key Drug-Like Properties
Theoretical predictions must be substantiated by robust experimental data. The following sections detail the protocols for three critical in vitro assays to assess the solubility, permeability, and metabolic stability of this compound analogs.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] The kinetic solubility assay is a high-throughput method used in early discovery to estimate a compound's solubility.[3]
Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectrophotometry
This protocol determines the kinetic solubility of a compound by measuring the concentration of the dissolved substance in a buffered solution after precipitation from a DMSO stock.
Materials:
-
Test compounds and a reference compound of known solubility.
-
Dimethyl sulfoxide (DMSO), analytical grade.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (UV-transparent).
-
UV-Vis spectrophotometer plate reader.
-
Multichannel pipette.
-
Orbital shaker.
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test and reference compound in DMSO.
-
Calibration Curve: a. Perform serial dilutions of the DMSO stock solutions in PBS to prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). b. Measure the UV absorbance of each concentration at the compound's λmax to construct a calibration curve.
-
Solubility Measurement: a. To a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO. b. Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking to allow for equilibration and potential precipitation. c. After incubation, centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new UV-transparent 96-well plate. e. Measure the UV absorbance of the supernatant.
-
Data Analysis: a. Using the calibration curve, determine the concentration of the compound in the supernatant. This value represents the kinetic solubility.
Causality of Experimental Choices:
-
DMSO Stock: Using a DMSO stock allows for high-throughput screening of compounds that may have poor initial aqueous solubility.[3]
-
PBS pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility in the body.[9]
-
UV-Vis Detection: This is a rapid and cost-effective method for quantifying the concentration of chromophore-containing compounds.
Membrane Permeability: Predicting In Vivo Absorption
The ability of a drug to pass through the intestinal wall and other biological membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across a lipid membrane.[5]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a 96-well donor plate with a filter membrane and a 96-well acceptor plate).
-
Phosphatidylcholine solution in dodecane (e.g., 2% w/v).
-
PBS, pH 7.4.
-
Test compounds and reference compounds (high and low permeability controls).
-
LC-MS/MS for quantification.
Procedure:
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 180 µL of PBS (pH 7.4).
-
Coat the Donor Plate Membrane: Carefully add 5 µL of the phosphatidylcholine solution to each well of the donor plate's filter membrane, ensuring the entire surface is coated. Allow the solvent to evaporate.
-
Prepare the Donor Solutions: Dissolve the test and reference compounds in PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be kept low, typically <1%).
-
Start the Assay: Add 180 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)
Where:
-
[C]acceptor is the concentration in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
Vacceptor and Vdonor are the volumes of the acceptor and donor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
Causality of Experimental Choices:
-
Artificial Membrane: The phosphatidylcholine-dodecane membrane mimics the lipid bilayer of cell membranes, providing a good model for passive transcellular diffusion.[5]
-
LC-MS/MS Analysis: This provides high sensitivity and selectivity for quantifying the compound concentrations, even at low levels.[7]
Metabolic Stability: Gauging the Rate of Clearance
The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.[10] Rapid metabolism can lead to a short half-life and low bioavailability.[11] The in vitro microsomal stability assay is a common method to assess Phase I metabolic stability.[7]
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol measures the rate of disappearance of a parent compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds and reference compounds (high and low clearance controls).
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
LC-MS/MS for quantification.
Procedure:
-
Prepare Reagents: a. Thaw the HLMs on ice. b. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: a. In a 96-well plate, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C. b. To initiate the reaction, add the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system. c. Incubate the plate at 37°C with shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Causality of Experimental Choices:
-
Human Liver Microsomes: HLMs contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a relevant in vitro model for hepatic metabolism.[11]
-
NADPH Regenerating System: This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP-mediated reactions.
-
LC-MS/MS Quantification: Provides accurate measurement of the parent compound's disappearance over time.
Comparative Analysis of this compound Analogs
To illustrate the application of these assays, we present a comparative analysis of the parent compound, this compound, and a series of hypothetical analogs with modifications at the C3 and C5 positions of the pyridinone ring.
Hypothetical Analogs for Illustrative Comparison:
-
Compound A (Parent): this compound
-
Analog B: 3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one
-
Analog C: 6-Hydroxy-4-methyl-3-(phenyl)pyridin-2(1H)-one
-
Analog D: 6-Hydroxy-3-methoxy-4-methylpyridin-2(1H)-one
-
Analog E: 5-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one
Table 1: Calculated and Experimental Physicochemical Properties of this compound Analogs
| Compound | Molecular Weight (Da) | Calculated LogP | HBD | HBA | Kinetic Solubility (µM) at pH 7.4 |
| A (Parent) | 125.13 | 0.2 | 2 | 2 | >200 |
| B (3-Bromo) | 204.02 | 1.0 | 2 | 2 | 150 |
| C (3-Phenyl) | 201.22 | 1.8 | 2 | 2 | 50 |
| D (3-Methoxy) | 155.15 | 0.1 | 2 | 3 | >200 |
| E (5-Bromo) | 204.02 | 1.1 | 2 | 2 | 120 |
Table 2: In Vitro Permeability and Metabolic Stability of this compound Analogs
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| A (Parent) | 2.5 | >60 | <10 |
| B (3-Bromo) | 5.8 | 45 | 25 |
| C (3-Phenyl) | 10.2 | 20 | 58 |
| D (3-Methoxy) | 2.1 | >60 | <10 |
| E (5-Bromo) | 6.5 | 38 | 30 |
Interpretation of Illustrative Data:
-
Compound A (Parent): Exhibits high solubility and metabolic stability but low permeability, suggesting it may be a good starting point for modifications to improve absorption.
-
Analogs B and E (Bromo substitution): The addition of a bromine atom increases lipophilicity (higher LogP) and permeability. However, it slightly decreases solubility and metabolic stability. The position of the bromine (C3 vs. C5) appears to have a modest impact on these properties.
-
Analog C (Phenyl substitution): The bulky, lipophilic phenyl group significantly increases LogP and permeability but drastically reduces solubility and metabolic stability. This analog would likely have poor oral bioavailability despite its good permeability.
-
Analog D (Methoxy substitution): The methoxy group has a minimal impact on lipophilicity and permeability but maintains the high solubility and stability of the parent compound. This could be a favorable modification if increased potency is observed.
Visualizing the Workflow
Conclusion
The systematic assessment of drug-like properties is a cornerstone of modern medicinal chemistry. By integrating computational predictions with robust in vitro assays for solubility, permeability, and metabolic stability, researchers can build a comprehensive understanding of a compound's potential for in vivo success. This guide provides a framework for the comparative analysis of this compound analogs, enabling the rational design of new chemical entities with optimized ADME profiles. The illustrative data highlights the delicate balance that must be achieved between these properties to advance a compound from a promising hit to a viable drug candidate.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-Hydroxy-4-Methylpyridin-2(1h)-One | C6H7NO2 | CID 12235969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vectorb2b.com [vectorb2b.com]
- 5. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. admeshop.com [admeshop.com]
- 7. enamine.net [enamine.net]
- 8. AID 342385 - Metabolic stability in human liver microsomes - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Hydroxy-4-methylpyridin-2(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of chemical reagents like 6-Hydroxy-4-methylpyridin-2(1H)-one, a heterocyclic compound often used as a synthetic intermediate, is a critical component of our laboratory responsibilities.[1] Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in authoritative safety data and best practices. Our objective is to move beyond mere compliance and foster a deep understanding of the principles that ensure a safe and sustainable laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified with specific risks that dictate our handling and disposal procedures. The primary causality for stringent disposal protocols is the compound's potential to cause irritation and the broader environmental concerns associated with heterocyclic compounds.[2]
| Hazard Classification | GHS Hazard Statement | Signal Word | Source |
| Skin Irritation | H315: Causes skin irritation | Warning | [3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | [3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | [3][4] |
These classifications necessitate that this compound is never disposed of via standard trash or sanitary sewer systems. Such actions could lead to skin and eye irritation for sanitation workers and introduce a persistent chemical into aquatic ecosystems.[2]
The Core Disposal Principle: Mandate for Professional Deactivation
The universally accepted and mandated procedure for the disposal of this compound is through an approved, licensed hazardous waste disposal facility.[3][5] The Safety Data Sheets (SDS) for this and similar compounds consistently carry the precautionary statement P501: Dispose of contents/container to an approved waste disposal plant .[3][5]
For solid organic compounds of this nature, the preferred method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing.[6] This ensures the complete breakdown of the heterocyclic ring structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust to prevent atmospheric pollution.[7]
Operational Workflow for Waste Management
The following diagram and step-by-step protocol outline the logical flow for safely accumulating and preparing this compound for professional disposal.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol: Step-by-Step Waste Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a laboratory coat.[3] All handling of dry powder should occur in a chemical fume hood to prevent inhalation.[6]
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired this compound powder should be classified as a non-halogenated solid organic waste.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for spills, must also be treated as hazardous waste.
-
Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[7]
-
-
Container Selection and Labeling:
-
Choose a container designated for solid chemical waste that is made of a compatible material (e.g., a high-density polyethylene drum). The container must have a secure, tightly sealing lid.[8]
-
The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list the associated hazards (Skin/Eye/Respiratory Irritant).
-
-
Accumulation and Storage:
-
Carefully place the solid waste and contaminated materials into the designated, labeled container. Avoid generating dust.[9]
-
Keep the waste container tightly closed except when adding waste.[8]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from general laboratory traffic.[8]
-
-
Arranging for Final Disposal: Once the container is full or has been in storage for a period defined by institutional or local regulations, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[6][10]
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Clear the area and ensure adequate ventilation.[7]
-
Wearing full PPE, gently cover the spill with an inert absorbent material like dry sand or earth.[8]
-
Sweep up the absorbed material and place it into the hazardous waste container.[7][11] Avoid creating dust.[9]
-
Clean the spill area thoroughly with soap and water.
Personal Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water, if the compound is soluble[12]) at least three times.
-
Rinsate Disposal: The rinsate from this procedure must be collected and disposed of as hazardous chemical waste.[13] Place it in a designated liquid waste container.
-
Final Container Disposal: After triple rinsing, puncture or otherwise render the container unusable to prevent reuse.[13] It can then typically be disposed of in the normal trash. Consult local regulations for specific requirements.[13]
By adhering to these scientifically grounded procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. fishersci.com [fishersci.com]
- 12. 4664-16-8 CAS MSDS (6-hydroxy-4-methyl-2-pyridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 6-Hydroxy-4-methylpyridin-2(1h)-one
An Expert's Guide to the Safe Handling of 6-Hydroxy-4-methylpyridin-2(1h)-one: A Procedural Directive
In the landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our diligence in safety. The introduction of any new reagent into the laboratory workflow, such as this compound, requires a meticulous and proactive approach to safety. This guide is designed to move beyond a simple checklist, providing you—my fellow researchers and scientists—with the essential, immediate safety protocols and logistical plans for this compound. By understanding the causality behind these procedures, we can build a laboratory culture where safety is not just a requirement, but an instinct.
Hazard Assessment: The Foundation of Safety
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can establish a robust safety baseline by examining data from structurally similar pyridinone derivatives.
Based on available data for analogous compounds, this compound should be handled as a substance that is:
These known hazards for the chemical class dictate a conservative and comprehensive personal protective equipment strategy.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is a dynamic process that must be tailored to the specific experimental task. Handling the compound as a solid powder presents a greater respiratory and dust hazard than handling it in a solution. The following table outlines the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical safety goggles and face shield | 2 pairs of nitrile or neoprene gloves | Flame-resistant lab coat, fully buttoned | NIOSH-approved N95 (or higher) respirator |
| Handling Solutions | Chemical safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Required only if outside of a fume hood |
The Rationale Behind Our PPE Choices:
-
Eye and Face Protection: For solids, fine powders can easily become airborne and bypass standard safety glasses. Chemical safety goggles that form a seal around the eyes are essential.[3][4] We mandate the addition of a face shield when weighing powders because it provides a critical second barrier against splashes or unexpected aerosolization events.[5][6]
-
Hand Protection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[6] The practice of "double-gloving" is a field-proven technique that provides an extra layer of safety. Should the outer glove be compromised, the inner glove continues to offer protection while you move to a safe area to re-glove. Always inspect gloves for visible signs of degradation before use.[7]
-
Body Protection: A flame-resistant lab coat is a professional standard. It must be kept fully buttoned to provide maximum coverage to your torso and arms.[8]
-
Respiratory Protection: The primary risk from a fine powder is inhalation.[3] Therefore, all operations involving the solid compound must be conducted within a certified chemical fume hood or, if that is not feasible, while wearing a NIOSH-approved respirator.[6] This is a non-negotiable control to prevent respiratory tract irritation.[1][2]
Operational Plan: A Self-Validating Workflow
A structured workflow minimizes ambiguity and the potential for error. This protocol is designed as a self-validating system, where each step logically follows the last and includes inherent safety checks.
Caption: A validated workflow ensures safety at every stage of chemical handling.
This workflow's trustworthiness comes from its built-in checks. For instance, Step 1 (SDS review) is a mandatory knowledge checkpoint. Step 2 (fume hood certification check) validates that your primary engineering control is functioning correctly before any potential exposure occurs. Following these steps in sequence ensures that risks are systematically mitigated.
Disposal Plan: A Commitment to Safety and Compliance
Proper chemical waste management is a critical responsibility. All materials that have come into contact with this compound must be considered hazardous waste.
The Principle of Segregation: Never mix incompatible waste streams.[9] All waste from this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
